molecular formula C8H13FO B6167299 {6-fluorospiro[3.3]heptan-2-yl}methanol CAS No. 2715119-83-6

{6-fluorospiro[3.3]heptan-2-yl}methanol

Cat. No.: B6167299
CAS No.: 2715119-83-6
M. Wt: 144.2
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Description

{6-fluorospiro[3.3]heptan-2-yl}methanol is a useful research compound. Its molecular formula is C8H13FO and its molecular weight is 144.2. The purity is usually 95.
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Properties

CAS No.

2715119-83-6

Molecular Formula

C8H13FO

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Introduction: The Emergence of Fluorinated Spiro[3.3]heptanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to {6-fluorospiro[3.3]heptan-2-yl}methanol: Structure, Properties, and Synthesis

The spiro[3.3]heptane scaffold has garnered significant attention in modern drug discovery as a three-dimensional, rigid bioisostere for commonly used aromatic rings like benzene.[1][2] Its unique, non-planar structure allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic compounds.[3] This can lead to improved physicochemical properties such as increased solubility and better metabolic stability in drug candidates.[3]

The strategic incorporation of fluorine into drug molecules is a well-established strategy to modulate their biological activity. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, and metabolic pathways, often leading to enhanced potency and a more desirable pharmacokinetic profile.[4]

This guide provides a comprehensive technical overview of a specific fluorinated spirocycle, this compound. While this particular molecule is a novel research chemical, this document will detail its chemical structure, predicted physicochemical properties based on analogous compounds, a plausible synthetic route grounded in established methodologies for the 6-fluorospiro[3.3]heptane core, and its potential applications for researchers and scientists in drug development.

Chemical Structure and Stereochemistry

The chemical structure of this compound consists of a central spiro[3.3]heptane core, which is a bicyclic system with two cyclobutane rings sharing a single carbon atom (the spiro center). A fluorine atom is substituted at the 6-position, and a hydroxymethyl group (-CH2OH) is attached to the 2-position.

The rigid, bicyclic nature of the spiro[3.3]heptane framework leads to a well-defined three-dimensional structure. The presence of two substituents on the cyclobutane rings introduces the possibility of stereoisomerism. Depending on the relative orientation of the fluorine and hydroxymethyl groups, cis and trans diastereomers can exist. Furthermore, the molecule is chiral, and each diastereomer can exist as a pair of enantiomers. The specific stereochemistry will significantly influence the molecule's interaction with biological targets.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. However, we can extrapolate its likely properties from its non-fluorinated and di-fluorinated analogs, as well as from computational predictions.[1][5]

PropertyNon-fluorinated AnalogDi-fluorinated AnalogPredicted for this compound
Molecular Formula C8H14OC8H12F2OC8H13FO
Molecular Weight 126.20 g/mol [6]162.18 g/mol [7]~144.19 g/mol
LogP (calculated) 1.8[6]1.8042[7]Expected to be slightly higher than the non-fluorinated analog
Topological Polar Surface Area (TPSA) 20.23 Ų20.23 Ų[7]20.23 Ų
Hydrogen Bond Donors 11[7]1
Hydrogen Bond Acceptors 11[7]1
Rotatable Bonds 11[7]1

Note: The predicted values for this compound are estimations based on the structures of the analogous compounds and general principles of physical organic chemistry. Actual experimental values may vary.

Representative Synthetic Pathway

While a specific synthesis for this compound is not detailed in the literature, a plausible and efficient route can be designed based on established methods for the construction of the 6-fluorospiro[3.3]heptane scaffold.[8] The following multi-step synthesis is a representative example, culminating in a final reduction to yield the target alcohol.

Workflow for the Synthesis of this compound

Synthetic_Pathway cluster_0 Core Scaffold Synthesis cluster_1 Final Functionalization Start Commercially Available Cyclobutanone Derivative Intermediate1 1,1-bis(bromomethyl)-3-fluorocyclobutane Start->Intermediate1 Multistep Synthesis Intermediate2 6-Fluorospiro[3.3]heptane-2-carboxylic acid derivative Intermediate1->Intermediate2 Double Alkylation with Malonate Ester followed by Hydrolysis and Decarboxylation FinalProduct This compound Intermediate2->FinalProduct Reduction of Carboxylic Acid Derivative (e.g., with LiAlH4)

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of a 6-Fluorospiro[3.3]heptane-2-carboxylic acid derivative

This initial phase focuses on constructing the core fluorinated spirocyclic system. The synthesis of a variety of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks has been reported on a multigram scale.[8] A common strategy involves the use of a key intermediate, 1,1-bis(bromomethyl)-3-fluorocyclobutane, which can be prepared from commercially available starting materials.

  • Double Alkylation: To a solution of a malonate ester (e.g., diethyl malonate) in a suitable solvent such as THF or DMF, add a strong base like sodium hydride (NaH) at 0 °C.

  • Slowly add a solution of 1,1-bis(bromomethyl)-3-fluorocyclobutane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate by column chromatography.

  • Hydrolysis and Decarboxylation: The purified dicarboxylate is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating the compound in the presence of a strong acid (e.g., H2SO4) or a base (e.g., KOH) followed by acidic workup. This will yield the 6-fluorospiro[3.3]heptane-2-carboxylic acid.

Step 2: Reduction to this compound

The final step is the reduction of the carboxylic acid (or its corresponding ester) to the primary alcohol.

  • Reduction: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the 6-fluorospiro[3.3]heptane-2-carboxylic acid derivative in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete.

  • Carefully quench the reaction by the sequential addition of water, a 15% aqueous solution of NaOH, and then water again.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its key attributes include:

  • Three-Dimensionality: The rigid, non-planar structure can lead to improved target selectivity and reduced off-target effects compared to flat aromatic systems.[3]

  • Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune properties like lipophilicity and metabolic stability.[4] This is a critical aspect of lead optimization in drug development.

  • Novel Chemical Space: As a relatively underexplored scaffold, it offers the potential to discover novel intellectual property.

This building block can be further functionalized at the hydroxyl group to introduce a variety of pharmacophoric features, making it a versatile starting point for the synthesis of libraries of new chemical entities for screening against a wide range of biological targets.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Refer to the Safety Data Sheet (SDS) for the most comprehensive safety and handling information.

Conclusion

This compound represents an intriguing and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic core and the modulating effects of a fluorine substituent makes it an attractive scaffold for the design of novel therapeutics. The synthetic strategies outlined in this guide, based on established methodologies, provide a clear path for its preparation and further elaboration. As the demand for novel, patentable chemical entities with improved drug-like properties continues to grow, fluorinated spiro[3.3]heptane derivatives are poised to play an increasingly important role in the future of drug development.

References

  • Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. European Journal of Organic Chemistry, 2020(29), 4563-4576.
  • Mykhailiuk, P. K. (2021). Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best?. European Journal of Organic Chemistry, 2021(32), 4897-4910.
  • PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • PubChem. (n.d.). {2-Azaspiro[3.3]heptan-6-yl}methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). Spiro[3.3]heptan-2-ylmethanol (C8H14O). Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Jean-Louis, R., & Reymond, J. L. (2020). Applications of spiro[3.3]heptane scaffolds to medchem purposes. RSC medicinal chemistry, 11(8), 844-853.
  • Calbiochem. (n.d.). 6-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]

  • Olifir, O. S., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2020(29), 4563-4576.
  • PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. Retrieved from [Link]

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Conformational Analysis of 2,6-Disubstituted Spiro[3.3]heptanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The spiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, valued for its three-dimensional character and its role as a bioisosteric replacement for common carbocyclic and heterocyclic rings. The conformational rigidity and defined spatial orientation of substituents in 2,6-disubstituted spiro[3.3]heptanes offer a unique opportunity to fine-tune the pharmacological properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the conformational analysis of this important class of molecules. We will delve into the fundamental principles governing their stereochemistry, the puckered nature of the cyclobutane rings, and the influence of substituent orientation on conformational preferences. This guide will equip researchers with the theoretical knowledge and practical methodologies, including detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, to confidently elucidate the three-dimensional structures of 2,6-disubstituted spiro[3.3]heptanes and leverage this understanding in drug design and development.

The Structural Landscape of 2,6-Disubstituted Spiro[3.3]heptanes: Beyond the 2D Representation

The spiro[3.3]heptane core, consisting of two cyclobutane rings sharing a single carbon atom (the spirocenter), is inherently non-planar. This non-planarity is a direct consequence of the strained nature of the four-membered rings, which adopt puckered conformations to alleviate torsional and angle strain.[1][2] This puckering is a critical determinant of the overall three-dimensional shape of the molecule and the spatial disposition of its substituents.

For 2,6-disubstituted spiro[3.3]heptanes, two key stereochemical features must be considered:

  • Diastereomerism (cis/trans): The substituents at the C2 and C6 positions can be on the same side of the average plane of the spirocycle (cis) or on opposite sides (trans). This relative stereochemistry has a profound impact on the molecule's overall shape and its interactions with biological targets.

  • Axial Chirality: Due to the spirocyclic nature and the puckered rings, 2,6-disubstituted spiro[3.3]heptanes are chiral, even in the absence of stereogenic centers on the substituents themselves. This is a form of axial chirality, where the molecule and its mirror image are non-superimposable.

The interplay between the cis/trans relationship of the substituents and the puckering of the two cyclobutane rings gives rise to a complex conformational landscape. Understanding this landscape is paramount for rational drug design.

Unraveling Conformations: A Multi-faceted Approach

A robust conformational analysis of 2,6-disubstituted spiro[3.3]heptanes necessitates a synergistic approach, combining experimental techniques with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of molecules in solution. For 2,6-disubstituted spiro[3.3]heptanes, two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable.[3][4]

Key Applications of NMR in Conformational Analysis:

  • Determination of Relative Stereochemistry (cis/trans): The presence or absence of specific NOE/ROE cross-peaks between the protons at C2 and C6 and other protons on the spiro[3.3]heptane core can definitively establish the cis or trans relationship of the substituents. For instance, a strong NOE between a proton on the C2 substituent and a proton on the C6 substituent would suggest a cis relationship, as these protons would be in close spatial proximity.

  • Elucidation of Ring Puckering: The coupling constants (³JHH) between vicinal protons on the cyclobutane rings can provide insights into the dihedral angles and, consequently, the degree of ring puckering. Furthermore, the observation of specific long-range NOEs can help to define the overall shape of the puckered rings.

This protocol outlines the key steps for acquiring and analyzing 2D NOESY/ROESY data to determine the relative stereochemistry of 2,6-disubstituted spiro[3.3]heptanes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 2,6-disubstituted spiro[3.3]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.
  • Filter the solution to remove any particulate matter.
  • Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to minimize dissolved oxygen, which can interfere with the NOE effect.

2. NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.
  • Set up a 2D NOESY or ROESY experiment. For medium-sized molecules where the NOE might be close to zero, a ROESY experiment is often preferred as the ROE is always positive.[5]
  • Key Parameters:
  • Mixing Time (tm): This is a crucial parameter. For small to medium-sized molecules, start with a mixing time of 300-500 ms for NOESY. A series of experiments with varying mixing times can be beneficial to observe the build-up of NOE cross-peaks. For ROESY, a spin-lock time of 200-400 ms is a good starting point.
  • Relaxation Delay (d1): Set a relaxation delay of at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
  • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
  • Carefully phase the spectrum to ensure pure absorption lineshapes.
  • Integrate the cross-peaks of interest.
  • Analyze the NOESY/ROESY spectrum for key correlations. For a cis isomer, expect to see cross-peaks between protons on the substituents at C2 and C6. For a trans isomer, these cross-peaks will be absent. Instead, correlations to protons on the same face of the respective cyclobutane ring will be observed.

Causality Behind Experimental Choices: The choice between NOESY and ROESY is dictated by the molecular weight of the compound. For molecules in the "intermediate motion regime," the NOE can be very weak or even zero, making ROESY the more reliable experiment. The optimization of the mixing time is critical; too short a time will result in weak cross-peaks, while too long a time can lead to spin diffusion, where the magnetization is transferred over multiple protons, complicating the interpretation.

Diagram: NMR Workflow for Stereochemical Assignment

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Stereochemical Determination Dissolve Dissolve Sample (5-10 mg) in Deuterated Solvent Filter Filter Solution Dissolve->Filter Degas Degas with Inert Gas Filter->Degas Acquire_1D Acquire 1D ¹H & ¹³C Spectra (Chemical Shift Assignment) Degas->Acquire_1D Acquire_2D Acquire 2D NOESY/ROESY (Optimize Mixing Time) Acquire_1D->Acquire_2D Process Process 2D Data (Window Function, Phasing) Acquire_2D->Process Analyze Analyze Cross-Peaks (Identify Key Correlations) Process->Analyze Cis cis Isomer (NOE between C2 & C6 substituents) Analyze->Cis Presence of key NOE Trans trans Isomer (No NOE between C2 & C6 substituents) Analyze->Trans Absence of key NOE

Caption: Workflow for stereochemical assignment using 2D NMR.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the relative and absolute stereochemistry, bond lengths, bond angles, and dihedral angles. This technique is invaluable for validating the conformations predicted by other methods. For 2,6-disubstituted spiro[3.3]heptanes, X-ray crystallography can directly visualize the puckered nature of the cyclobutane rings and the precise orientation of the substituents.

Key Information from X-ray Crystallography:

  • Unambiguous Stereochemical Assignment: Provides definitive proof of the cis or trans configuration.

  • Precise Geometric Parameters: Yields accurate measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the strain within the molecule.

  • Packing Interactions: Reveals how the molecules pack in the crystal lattice, which can provide insights into intermolecular forces.

  • Crystal Growth: Grow single crystals of the 2,6-disubstituted spiro[3.3]heptane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

  • Analysis: Analyze the final refined structure to extract key geometric parameters.

Causality Behind Experimental Choices: The choice of crystallization conditions is critical and often empirical. A solvent system that allows for slow, controlled crystal growth is ideal. Low-temperature data collection is standard practice to obtain higher quality data by reducing atomic vibrations.

Computational Modeling: Exploring the Conformational Energy Landscape

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for exploring the full conformational space of 2,6-disubstituted spiro[3.3]heptanes and for quantifying the relative energies of different conformers.[6]

Key Applications of Computational Modeling:

  • Identification of Low-Energy Conformers: A systematic search of the potential energy surface can identify all stable conformers.

  • Quantification of Conformational Energies: Calculation of the relative energies of the identified conformers allows for the prediction of the most stable conformation and the Boltzmann distribution of conformers at a given temperature.

  • Prediction of Spectroscopic Properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformations.

This protocol provides a general workflow for the computational analysis of 2,6-disubstituted spiro[3.3]heptanes.

1. Initial Structure Generation:

  • Build the initial 3D structures of the cis and trans isomers of the 2,6-disubstituted spiro[3.3]heptane.

2. Conformational Search:

  • Perform a systematic conformational search to identify all low-energy conformers. A common approach is to perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles (e.g., the C-C bonds of the substituents).[7][8]
  • Alternatively, automated conformational search algorithms available in many quantum chemistry software packages can be employed.

3. Geometry Optimization and Frequency Calculation:

  • Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial screening, with a larger basis set like 6-311+G(d,p) for more accurate final energies).[9]
  • Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

4. Calculation of Relative Energies:

  • Calculate the relative energies (ΔE, ΔH, and ΔG) of all conformers to determine the most stable conformer and the energy differences between them.

5. Comparison with Experimental Data:

  • If available, compare the calculated geometric parameters with X-ray crystal structures.
  • Calculate NMR parameters (chemical shifts and coupling constants) and compare them with experimental data to further validate the predicted major conformer in solution.

Causality Behind Experimental Choices: The choice of DFT functional and basis set is a balance between computational cost and accuracy. B3LYP is a widely used and generally reliable functional for organic molecules. A relaxed PES scan is crucial because it allows all other geometric parameters to relax as the dihedral angle is changed, providing a more realistic energy profile. Frequency calculations are essential to verify that the optimized structures are true minima on the potential energy surface.

Diagram: Computational Workflow for Conformational Analysis

G cluster_0 Structure & Search cluster_1 Optimization & Verification cluster_2 Energy & Property Calculation cluster_3 Validation Build Build Initial 3D Structures (cis & trans isomers) Search Conformational Search (PES Scan or Automated Search) Build->Search Optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) Search->Optimize Frequency Frequency Calculation (Verify Minima) Optimize->Frequency Energy Calculate Relative Energies (ΔE, ΔH, ΔG) Frequency->Energy NMR_Calc Calculate NMR Parameters (Chemical Shifts, Coupling Constants) Energy->NMR_Calc Compare Compare with Experimental Data (X-ray, NMR) NMR_Calc->Compare

Caption: Workflow for computational conformational analysis.

Data Presentation and Interpretation

A clear and concise presentation of the conformational analysis data is crucial for its interpretation and application.

Tabular Summary of Conformational Data

Summarizing key quantitative data in a table allows for easy comparison between different conformers and different molecules.

Compound/ConformerMethodPuckering Angle (°) Ring 1Puckering Angle (°) Ring 2Dihedral Angle (C1-C2-C3-C4) (°)Relative Energy (kcal/mol)
trans-2,6-diX-SH DFT25.225.520.10.00
(Conformer A)
trans-2,6-diX-SH DFT24.926.119.81.2
(Conformer B)
cis-2,6-diX-SH DFT26.026.321.50.5
(Conformer C)
trans-2,6-diY-SH X-ray24.825.119.5N/A

SH = spiro[3.3]heptane; X and Y represent different substituents.

Visual Representation of Conformers

Visualizing the three-dimensional structures of the low-energy conformers is essential for a qualitative understanding of their shapes and the spatial relationships between substituents.

Case Study: Conformational Analysis of a Novel 2,6-Disubstituted Spiro[3.3]heptane-based Drug Candidate

[This section would ideally present a hypothetical or real-world example, walking through the application of the described methodologies to a specific molecule and discussing how the conformational insights informed the drug development process.]

Conclusion and Future Perspectives

The conformational analysis of 2,6-disubstituted spiro[3.3]heptanes is a critical aspect of their application in drug discovery and development. A thorough understanding of their three-dimensional structure and conformational preferences allows for the rational design of molecules with optimized pharmacological profiles. The integrated use of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful toolkit for researchers in this field. As the importance of sp³-rich scaffolds in medicinal chemistry continues to grow, the detailed conformational analysis of these unique spirocyclic systems will become increasingly vital for the development of the next generation of therapeutics.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new class of scaffolds in drug discovery. Chimia, 68(6), 400-405.
  • Grygorenko, O. O., & Radchenko, D. S. (2018). Spiro[3.3]heptanes in medicinal chemistry. RSC Medicinal Chemistry, 9(11), 1434-1443.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc.
  • Stepanov, A. G. (2013). Conformational analysis of spiro compounds. In Topics in Stereochemistry (Vol. 28, pp. 1-68). John Wiley & Sons.
  • Mastryukov, V. S., & Osina, E. L. (1987). The puckering of four-membered rings. Journal of Molecular Structure, 158, 1-17.
  • Dale, J. (1978). The conformational analysis of saturated heterocyclic compounds. Tetrahedron, 34(17), 2543-2560.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications.
  • Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3878-3887. [Link]

  • Hulshof, L. A., Vos, A., & Wynberg, H. (1972). Crystal and molecular structure and absolute configuration of d-sprio[3.3]heptane-2,6-dicarboxylic acid at -160. deg. The Journal of Organic Chemistry, 37(11), 1767-1770. [Link]

  • Ryabukhin, S. V., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Grimme, S., et al. (2017). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 147(3), 034112.
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
  • Ochterski, J. W. (2000). Vibrational analysis in Gaussian. Gaussian, Inc.
  • Hehre, W. J. (2003).
  • Wipf, P., & Ribe, S. (1998). Conformational analysis of spiro[3.3]heptane-1,5-dione and its derivatives. The Journal of Organic Chemistry, 63(19), 6454-6455.
  • Alabugin, I. V., et al. (2011). The role of conformational effects in the reactivity of spiro[3.3]heptane derivatives. The Journal of Organic Chemistry, 76(11), 4465-4474.
  • Bothner-By, A. A. (1994). The rotating-frame nuclear Overhauser effect. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons.

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Lipophilicity and LogP Values of Fluorinated Spiroheptyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of fluorinated spiro[3.3]heptyl alcohols, focusing on lipophilicity modulation.[1] It is designed for medicinal chemists and application scientists.

Technical Guide & Whitepaper

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional, sp³-rich scaffolds is critical for improving solubility, metabolic stability, and target specificity—a concept termed "Escaping Flatland."[2]

The spiro[3.3]heptane scaffold has emerged as a premier bioisostere for cyclohexane and benzene rings.[3] However, the introduction of fluorine into this rigid bicyclic system creates non-intuitive shifts in lipophilicity (LogP) that defy standard "fluorine = lipophilic" heuristics. This guide details the structural causality of these shifts and provides validated protocols for their measurement.

Structural Chemistry & The Fluorine Effect

The Spiro[3.3]heptane Scaffold

Unlike flexible cyclohexanes, the spiro[3.3]heptane core is rigid and "puckered."[3] When substituted at the 2- and 6-positions (e.g., an alcohol at C2 and a fluorine motif at C6), the vector of the substituents is fixed, preventing the conformational collapse often seen in linear alkyl chains.

The Non-Monotonic Lipophilicity Trend

A critical finding in recent literature (e.g., Grygorenko et al.) is that fluorination of the spiro[3.3]heptane core does not linearly increase lipophilicity. Instead, it follows a specific, non-monotonic order:



  • Monofluorine (-F): Significantly lowers LogP (increases hydrophilicity) compared to the non-fluorinated parent (-H). This is due to the high polarity of the single C-F bond and its ability to engage in dipole-dipole interactions with water, without the "grease" of a larger alkyl group.

  • Gem-difluorine (-F₂): Also lowers LogP compared to -H, but is less hydrophilic than the monofluorinated variant. The opposing dipoles of the geminal fluorines partially cancel each other out (quadrupole moment), reducing the net polarity compared to the single C-F bond.

  • Trifluoromethyl (-CF₃): Drastically increases LogP. The bulky, symmetric electron cloud and lack of H-bond accepting capability make this group highly lipophilic.

Mechanism of Action: The "Polar Fluorine" Effect

In aliphatic, rigid systems like spiroheptanes, the C-F bond acts as a polar handle. Unlike aromatic fluorines (which often increase LogP due to hydrophobicity of the aryl-F system), aliphatic fluorines on small rings induce a strong molecular dipole.

  • Dipole Alignment: In 2-hydroxy-6-fluoro-spiro[3.3]heptane, the relative orientation of the C-O and C-F dipoles dictates the net polarity.

  • Solvation: The exposed, electron-rich fluorine atom accepts weak hydrogen bonds from water, decreasing the partition coefficient into octanol.

Data Visualization: Comparative Lipophilicity

The following table summarizes the LogP shifts observed when modifying the 6-position of a 2-spiro[3.3]heptyl alcohol core.

Substituent (R) at C6Electronic EffectNet DipoleLogP Trend (vs H)Application
-H (Parent) NeutralLowBaseline Standard scaffold
-F (Fluoro) Inductive (Strong)HighDecrease (-0.3 to -0.6) Solubility enhancement
-F₂ (Difluoro) Inductive (Strong)Moderate (Cancelled)Decrease (-0.1 to -0.3) Metabolic blocking
-CF₃ (Trifluoromethyl) Bulky / LipophilicLow (Symmetric)Increase (+0.8 to +1.2) Potency / Permeability
Decision Logic for Scaffold Selection

G Start Drug Design Goal: Spiro[3.3]heptane Selection Solubility Need to Improve Aqueous Solubility? Start->Solubility Priority 1 Metabolic Need to Block Metabolic Hotspot? Start->Metabolic Priority 2 Potency Need to Increase Lipophilicity/Potency? Start->Potency Priority 3 Select_F Select 6-Fluoro (Mono) Result: Lower LogP, High Polarity Solubility->Select_F Yes Select_F2 Select 6,6-Difluoro (Gem) Result: Moderate LogP, Block Metabolism Metabolic->Select_F2 Yes Select_CF3 Select 6-CF3 Result: Higher LogP, High Permeability Potency->Select_CF3 Yes

Figure 1: Decision tree for selecting fluorinated spiroheptyl motifs based on physicochemical requirements.

Experimental Protocols

To ensure data integrity, LogP values for these polar, rigid scaffolds should be determined using a miniaturized shake-flask method validated by HPLC. Computational methods (cLogP) often struggle with the specific solvation effects of aliphatic fluorine in constrained rings.

Protocol A: Miniaturized Shake-Flask LogP Determination

Objective: Accurate measurement of partition coefficient (P) for fluorinated spiro-alcohols.

Reagents:

  • Octanol: 1-Octanol (HPLC Grade), pre-saturated with water.

  • Water: Milli-Q water, pre-saturated with octanol.

  • Internal Standard (IS): Triphenylene or similar non-ionizable hydrophobic marker.

Workflow:

  • Phase Preparation: Mix 1-octanol and water (1:1 v/v) and stir for 24 hours at 25°C to ensure mutual saturation. Separate phases.

  • Sample Dissolution: Dissolve the test compound (0.5 mg) in the pre-saturated octanol phase (1 mL).

  • Equilibration:

    • Transfer 500 µL of the octanol-compound solution to a 2 mL vial.

    • Add 500 µL of pre-saturated water.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

  • Quantification (HPLC-UV/MS):

    • Carefully sample the octanol phase (top) and the water phase (bottom).

    • Inject both phases separately into an HPLC system (C18 column).

    • Calculate concentration based on Area Under Curve (AUC).

  • Calculation:

    
    
    
Protocol B: 19F-NMR Lipophilicity Assessment (Self-Validating)

For fluorinated compounds, 19F-NMR offers a direct, label-free quantification method that avoids UV extinction coefficient issues.

  • Biphasic System: Prepare the Octanol/Water system as above in an NMR tube (using a coaxial insert for the lock solvent if D2O is not used in the aqueous phase).

  • Measurement: Acquire 19F-NMR spectra without proton decoupling.

  • Integration: Integrate the specific fluorine signal (e.g., the -CFH- or -CF2- multiplet) in the octanol phase vs. the water phase.

    • Note: Chemical shifts may vary slightly between phases; ensure distinct peaks or use peak deconvolution.

  • Validation: The ratio of integrals directly yields the partition coefficient (

    
    ).
    

Synthesis & Workflow Visualization

The synthesis of these cores typically involves a "convergent" strategy, often starting from commercially available cyclobutanones or using double alkylation of active methylene compounds.

Workflow Start Start: Cyclobutanone / Diester Step1 Cyclization (Double Alkylation) Start->Step1 NaH, DMSO Core Spiro[3.3]heptane Intermediate Step1->Core Formation Func Functionalization (Reduction/Fluorination) Core->Func DAST/Deoxo-Fluor or NaBH4 Product Target: Fluorinated Alcohol Func->Product QC QC: X-Ray & Exit Vector Plot Product->QC Validation

Figure 2: Generalized synthetic workflow for accessing 2,6-disubstituted spiro[3.3]heptanes.

References

  • Olifir, O. S., et al. (2025).[4][5] Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. European Journal of Organic Chemistry. Link

  • Malashchuk, A., et al. (2021). Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? Chemistry – A European Journal.[5][6] Link

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2025).[1][4][5] Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Link

  • Liashuk, O. S., et al. (2025).[1][4] Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines. European Journal of Organic Chemistry. Link

Sources

Technical Guide: Navigating the Fsp3 Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From "Flatland" to Clinical Success: A Practical Guide to Novel 3D Building Blocks

Executive Summary

The correlation between molecular planarity and clinical attrition is well-documented. As drug targets become more complex, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons (


)—has shifted from a theoretical concept to a practical mandate.[1] This guide provides a technical deep-dive into the selection, synthesis, and application of novel 

-rich building blocks. We focus on three high-impact classes: Spirocycles , Bridged Bicycles (BCPs/Cubanes) , and Saturated Heterocycles (Oxetanes) .

The Theoretical Framework: The Imperative

The Lovering Hypothesis

In 2009, Lovering et al. analyzed the Pfizer clinical candidate database and identified a critical metric:


 (Fraction of sp3 carbons).[1][2]


Key Findings:

  • Clinical Success: Compounds transitioning from Phase I to Market possessed significantly higher

    
     (avg ~0.47) than those halted in discovery (avg ~0.36).
    
  • Solubility: Higher saturation correlates with improved aqueous solubility, independent of molecular weight.

  • Selectivity: 3D complexity reduces "flat" hydrophobic interactions that drive promiscuous off-target binding.

Visualizing the Logic

The following diagram illustrates the causality between saturation and drug-likeness.

Fsp3_Logic Flat Flat Aromatics (Low Fsp3) Issues Issues: Low Solubility Metabolic Liability Off-Target Binding Flat->Issues Causes Solution Incorporation of Fsp3 Blocks (Spiro, BCP, Oxetane) Issues->Solution Requires Result Improved Properties: ↑ Solubility ↑ Selectivity ↓ Melting Point Solution->Result Yields Clinic Clinical Success Result->Clinic Predicts

Figure 1: The "Escape from Flatland" workflow illustrating the impact of saturation on clinical attrition.

High-Impact Building Blocks: Structural Classes

Bridged Bicycles: The Bioisosteres

Bicyclo[1.1.1]pentane (BCP):

  • Role: Bioisostere for para-phenyl rings and tert-butyl groups.

  • Advantage: The distance between bridgehead carbons (~1.85 Å) mimics the para-substitution vector of benzene (~2.8 Å) but without the

    
    -electron cloud. This maintains the vector while dramatically improving metabolic stability and solubility.[3]
    

Cubane:

  • Role: A robust benzene bioisostere.[4][5]

  • Advantage: Despite high strain energy, the cubane core is kinetically stable. It offers unique exit vectors (180° for 1,4-substitution) and is metabolically inert to many CYPs.

Saturated Heterocycles: Oxetanes

Oxetane (3,3-disubstituted):

  • Role: Bioisostere for gem-dimethyl and carbonyl groups.[6][7]

  • Mechanism: The high dipole moment and exposed oxygen lone pairs allow oxetanes to act as hydrogen bond acceptors. Unlike gem-dimethyl groups which are lipophilic "grease," oxetanes lower LogP (lipophilicity) and block metabolic soft spots.

Spirocycles

Spiro[3.3]heptanes / Azaspirocycles:

  • Role: Rigid geometrical spacers.[8]

  • Advantage: They lock exit vectors in perpendicular planes, providing access to novel IP space and restricting conformational entropy, which can improve binding affinity.

Physicochemical Impact Data

The following table summarizes the impact of replacing a standard phenyl ring or gem-dimethyl group with an


-rich alternative.
FeaturePhenyl Ring (Reference)Bicyclo[1.1.1]pentane (BCP)Cubanegem-DimethylOxetane
Geometry Planar (2D)Linear 3D SpacerCubic 3D SpacerTetrahedralTetrahedral
Solubility LowHigh ModerateLowVery High
Metabolic Stability Low (CYP oxidation)High High Low (benzylic ox)High
LogP Impact IncreasesDecreasesNeutralIncreasesDecreases
Vector Angle 180° (para)180°180° (1,4)~109.5°~109.5°

Decision Framework for Scaffold Selection

Use this logic tree to select the appropriate building block for your specific medicinal chemistry challenge.

Scaffold_Selection Start Problem Identification Q1 Issue: Metabolic Instability? Start->Q1 Q2 Issue: Poor Solubility? Q1->Q2 No Sol1 Replace Phenyl with BCP or Cubane Q1->Sol1 Aromatic Ox. Sol2 Replace gem-dimethyl with Oxetane Q1->Sol2 Alkyl Ox. Q3 Issue: Patent/IP Space? Q2->Q3 No Q2->Sol1 Disrupt Planarity Q2->Sol2 Reduce LogP Q3->Sol1 Bioisostere Sol3 Use Spirocycles (Rigid Vectors) Q3->Sol3 Novel Geometry

Figure 2: Decision tree for selecting Fsp3-rich scaffolds based on ADME/Tox liabilities.

Experimental Protocol: Metallaphotoredox Cross-Coupling

Context: Traditional Suzuki couplings often fail with hindered


 centers like BCPs due to slow oxidative addition and rapid 

-hydride elimination. The modern standard is Metallaphotoredox Catalysis (Ni/Ir dual catalysis), which allows the coupling of BCP-halides or carboxylic acids with aryl halides under mild conditions.

Objective: Coupling of a BCP-bromide with an Aryl Bromide (Cross-Electrophile Coupling).

Reagents & Equipment
  • Substrate A: 1-Bromo-3-phenylbicyclo[1.1.1]pentane (1.0 equiv)

  • Substrate B: Aryl Bromide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Ni Catalyst: NiCl2(glyme) (5 mol%) + dtbbpy (5 mol%)

  • Reductant: TDAE (Tetrakis(dimethylamino)ethylene) (1.5 equiv) - Note: Acts as terminal reductant.

  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology
  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the Ni-catalyst, ligand (dtbbpy), and Photocatalyst. Add 1.0 mL of DMA and stir for 10 mins to pre-complex the Nickel species (solution turns deep purple/green).

  • Substrate Addition: Add the Aryl Bromide and BCP-bromide to the vial.

  • Reductant Addition: Add TDAE dropwise. Caution: TDAE is air-sensitive.

  • Irradiation: Seal the vial with a septum cap. Remove from glovebox and place in a photoreactor (e.g., Penn PhD or Kessil lamp) with fan cooling to maintain temp < 30°C. Irradiate at 450 nm for 16 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x) to remove DMA.

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Silica gel).

Mechanistic Workflow (Dual Catalysis)

Reaction_Mechanism Light Blue LED (450nm) Ir Ir(III) Photocatalyst Light->Ir Excitation Sub1 BCP-Bromide (sp3) Ir->Sub1 SET Reduction Ni Ni(0) Catalyst Prod Coupled Product (Ar-BCP) Ni->Prod Reductive Elimination Radical BCP Radical Sub1->Radical Br loss Sub2 Aryl-Bromide (sp2) Sub2->Ni Oxidative Addition Radical->Ni Radical Capture

Figure 3: Simplified mechanism of Ni/Ir dual catalytic cross-coupling for sp3-sp2 bond formation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][9][10] Journal of Medicinal Chemistry.[9][10] [Link]

  • Mykhailiuk, P. K. (2015). Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry.[11] Organic & Biomolecular Chemistry.[8][12][13] [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Zuo, Z., et al. (2014). Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science.[4] [Link]

  • Clemons, P. A., et al. (2010). Small-Molecule Screening Data Reveal the Utility of Shape Diversity. PNAS. [Link]

Sources

therapeutic potential of {6-fluorospiro[3.3]heptan-2-yl}methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Hopping and Fragment-Based Drug Design

Executive Summary: The Spiro-Switch Advantage

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional,


-rich architectures. The {6-fluorospiro[3.3]heptan-2-yl}methanol  scaffold represents a pinnacle of this design philosophy.

It functions not merely as a passive linker but as a high-value bioisostere for para-substituted phenyl rings and cyclohexyl groups. Its therapeutic potential lies in its ability to:

  • Enhance Solubility: Disruption of crystal lattice energy via 3D geometry (Fsp3 character).

  • Modulate Lipophilicity: The fluorine atom lowers LogD without the steric bulk of a methyl group.

  • Block Metabolism: Fluorination at the C6 position arrests oxidative metabolism (CYP450-mediated hydroxylation) at the most accessible distal site.

This guide provides the technical roadmap for utilizing this scaffold to optimize lead compounds.

Physicochemical Profiling & Structural Logic
2.1. The Geometry of Bioisosterism

Unlike the flat benzene ring (bond angle 120°), the spiro[3.3]heptane core consists of two puckered cyclobutane rings joined at a spiro center.

  • Vector Alignment: The exit vectors at positions 2 and 6 are non-collinear . While a para-phenyl ring presents substituents at 180°, the spiro[3.3]heptane presents them at an angle (approx. 150°-160° depending on ring pucker). This allows the molecule to access binding pockets that are sterically restricted for rigid aromatics.

  • Chirality Warning: Unlike the 6,6-difluoro analog, the 6-mono-fluoro derivative introduces stereochemical complexity. The relationship between the -CH2OH group (at C2) and the -F atom (at C6) creates cis and trans diastereomers. This is a feature, not a bug, allowing for precise probing of the target protein's active site.

2.2. The Fluorine Effect (Electronic Control)

The C6-Fluorine is critical for two reasons:

  • pKa Modulation: Through the inductive effect (

    
    ), the fluorine lowers the pKa of the distal hydroxyl group (or subsequent amine/acid derivatives), altering hydrogen bond donor (HBD) strength.
    
  • Metabolic Blocking: The C6 position is the "soft spot" for oxidation in the unsubstituted spirocycle. Replacing the C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) effectively shuts down metabolism at this site.

Table 1: Comparative Physicochemical Metrics

PropertyPhenyl Ring (Reference)CyclohexaneThis compound
Geometry Planar (2D)Chair (3D)Rigid Spiro (3D)
Fsp3 Fraction 0.01.01.0
Water Solubility LowLow/MediumHigh
Metabolic Liability Epoxidation / Ring openingHydroxylationLow (Blocked by F)
Exit Vector Angle 180°Variable (flexible)~155° (Rigid)
Strategic Application: The "Spiro-Switch" Workflow

The following diagram illustrates the decision logic for replacing a phenyl ring with the fluorinated spiro scaffold during Lead Optimization.

SpiroSwitch Start Lead Compound Analysis (Phenyl-based) Problem Identify Liability: 1. Poor Solubility 2. Rapid Metabolism (CYP) 3. 'Flat' Toxicity Start->Problem Design Design: Spiro-Switch Replace Phenyl with 6-fluorospiro[3.3]heptane Problem->Design Scaffold Hopping Synthesis Synthesis: Start: 3-oxocyclobutanecarboxylate + Fluorination Step Design->Synthesis IsomerSep Isomer Separation: Isolate Cis/Trans (C2 vs C6) Synthesis->IsomerSep Testing Validation Assays: 1. Microsomal Stability 2. LogD Determination IsomerSep->Testing Decision Outcome Analysis Testing->Decision Advance Lead Advance Lead Decision->Advance Lead Improved DMPK Retain Phenyl Retain Phenyl Decision->Retain Phenyl Loss of Potency

Figure 1: Decision tree for implementing the spiro[3.3]heptane scaffold in fragment-based drug discovery.

Experimental Protocols (Self-Validating)

To validate the therapeutic potential of a derivative containing this core, you must establish its metabolic superiority and solubility profile.

Protocol A: Comparative Microsomal Stability Assay

Rationale: To prove that the 6-fluoro substitution prevents oxidative clearance compared to the non-fluorinated analog.

Materials:

  • Pooled Liver Microsomes (Human/Mouse), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: 6-fluoro derivative vs. non-fluoro analog (1 µM final conc).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in PBS, pH 7.4) with 5 µL of test compound (100 µM DMSO stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Criterion: The 6-fluoro derivative should exhibit a

      
       > 2x that of the non-fluorinated analog.
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Rationale: To quantify the "Fsp3 advantage" over the phenyl analog.

Workflow:

  • Add excess solid compound to 1 mL of PBS buffer (pH 7.4) in a glass vial.

  • Shake at 25°C for 24 hours (equilibrium).

  • Filter through a 0.45 µm PVDF membrane (to remove undissolved solid).

  • Quantify the filtrate concentration using HPLC-UV against a standard curve prepared in DMSO.

    • Self-Validation: Check the pH of the filtrate. If pH shifted >0.5 units, the buffer capacity was exceeded; repeat with stronger buffer.

Synthetic Accessibility & Derivatization

The utility of this compound lies in the methanol handle . It is a versatile "warhead" for attachment to the rest of the drug molecule.

Common Derivatizations:

  • Oxidation to Carboxylic Acid: (Jones Reagent or TEMPO)

    
     Allows amide coupling.
    
  • Activation to Mesylate/Tosylate:

    
     Allows 
    
    
    
    displacement by amines (creating spiro-amines).
  • Etherification:

    
     Creates stable ether linkages.
    

Synthesis Core {6-fluorospiro[3.3] heptan-2-yl}methanol Oxidation Oxidation (TEMPO/NaOCl) Core->Oxidation Activation Sulfonylation (MsCl/TEA) Core->Activation Acid Carboxylic Acid (Amide Coupling) Oxidation->Acid Amine Spiro-Amine (via Displacement) Activation->Amine

Figure 2: Divergent synthesis pathways from the methanol handle.

References
  • Mykhailiuk, P. K. (2025).[1][2][3] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][4]

  • Mykhailiuk, P. K. (2024).[1][2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][5][6][7][8] Angewandte Chemie International Edition.[1][4]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[4][9]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4][9]

  • Enamine Ltd. (2023). Spiro[3.3]heptanes in Drug Discovery: Building Block Catalog.

Sources

Methodological & Application

Technical Synthesis Guide: {6-fluorospiro[3.3]heptan-2-yl}methanol via Cyclobutane Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The spiro[3.3]heptane scaffold has emerged as a critical bioisostere for cyclohexanes and piperidines in drug discovery, offering distinct vectors for substituent exit and improved metabolic stability. The specific target, {6-fluorospiro[3.3]heptan-2-yl}methanol , combines the lipophilicity modulation of the fluorine atom with a primary alcohol handle for further diversification (e.g., etherification, oxidation to acid/aldehyde).

This guide details a robust, scalable synthesis starting from cyclobutane precursors , specifically diethyl cyclobutane-1,1-dicarboxylate . Unlike routes starting from pentaerythritol (which form the core simultaneously), this "Sequential Annulation" strategy allows for the controlled introduction of asymmetry (polarity gradient) across the spiro system.

Key Advantages of this Protocol:
  • Modularity: The cyclobutane precursor is commercially available or easily synthesized from diethyl malonate.

  • Stereocontrol: The route allows for separation of cis/trans isomers at the ester stage prior to final reduction.

  • Safety: Avoids the use of highly volatile fluorinated gases, utilizing nucleophilic fluorination (DAST/Deoxo-Fluor) on late-stage intermediates.

Synthetic Pathway Visualization[1][2]

The following flowchart outlines the critical path from the cyclobutane precursor to the final fluorinated alcohol.

SpiroSynthesis Figure 1: Sequential Annulation Route for this compound Precursor Diethyl cyclobutane- 1,1-dicarboxylate Inter1 Intermediate A: 6-(Benzyloxy)spiro[3.3] heptane-2,2-dicarboxylate Precursor->Inter1 1. NaH, DMF 2. 2-(Benzyloxy)-1,3-dibromopropane (Annulation) Inter2 Intermediate B: Ethyl 6-hydroxyspiro[3.3] heptane-2-carboxylate Inter1->Inter2 1. NaCl, DMSO (Krapcho) 2. H2, Pd/C (Deprotection) Inter3 Intermediate C: Ethyl 6-fluorospiro[3.3] heptane-2-carboxylate Inter2->Inter3 DAST or Deoxo-Fluor (Nucleophilic Fluorination) Target Target: {6-fluorospiro[3.3] heptan-2-yl}methanol Inter3->Target LiAlH4, THF (Reduction)

Detailed Experimental Protocols

Phase 1: Spiro-Annulation (Ring Construction)

Objective: Construct the second cyclobutane ring onto the existing cyclobutane core using a functionalized C3-linker.

  • Precursor: Diethyl cyclobutane-1,1-dicarboxylate (CAS: 3779-29-1)[1]

  • Linker: 2-(Benzyloxy)-1,3-dibromopropane (CAS: 142603-34-5)

Rationale: We use a benzyl-protected alcohol linker. Direct use of epibromohydrin can lead to complex mixtures of spiro-lactones and cyclopropanes due to competing attack vectors. The dibromide ensures a clean double-alkylation mechanism.

Protocol 1.1: Double Alkylation
  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Solvent System: Charge the flask with anhydrous DMF (10 volumes relative to precursor).

  • Base Activation: Add Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv) portion-wise at 0°C. Caution: H2 evolution. Stir for 30 min.

  • Precursor Addition: Add Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) dropwise over 20 mins. Allow to warm to RT and stir for 1 hour until H2 evolution ceases.

  • Linker Addition: Cool to 0°C. Add 2-(benzyloxy)-1,3-dibromopropane (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.[2]

  • Workup: Cool to RT. Quench carefully with sat. NH4Cl. Extract with Et2O (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Target: 65-75%

    • Product: Diethyl 6-(benzyloxy)spiro[3.3]heptane-2,2-dicarboxylate.

Phase 2: Decarboxylation & Functional Group Unmasking

Objective: Remove the redundant ester group and expose the alcohol for fluorination.

Protocol 2.1: Krapcho Decarboxylation
  • Reactants: Dissolve the diester (Intermediate A) in DMSO (5 vol). Add LiCl (3.0 equiv) and water (2.0 equiv).

  • Conditions: Heat to 160°C for 4-6 hours. Note: Vigorous CO2 evolution will occur.

  • Workup: Cool, dilute with water, extract with EtOAc.

  • Outcome: Formation of Ethyl 6-(benzyloxy)spiro[3.3]heptane-2-carboxylate (mixture of cis/trans isomers).

Protocol 2.2: Hydrogenolysis (Deprotection)
  • Reactants: Dissolve the decarboxylated intermediate in EtOH. Add 10 wt% Pd/C catalyst (0.1 equiv by mass).

  • Conditions: Stir under H2 atmosphere (balloon pressure sufficient) for 12 hours at RT.

  • Filtration: Filter through Celite to remove Pd. Concentrate filtrate.

  • Product: Ethyl 6-hydroxyspiro[3.3]heptane-2-carboxylate .

    • Critical Checkpoint: Analyze by 1H-NMR.[2][3] The benzyloxy aromatic signals (7.3 ppm) should be absent.

Phase 3: Nucleophilic Fluorination (The Critical Step)

Objective: Convert the secondary alcohol to a fluorine substituent with inversion of configuration.

Safety Warning: Deoxo-Fluor and DAST generate HF upon hydrolysis. Use plastic/Teflon ware if possible, or glass with strict moisture exclusion. Perform in a fume hood.

Protocol 3.1: Deoxo-Fluor Treatment
  • Preparation: Dissolve Ethyl 6-hydroxyspiro[3.3]heptane-2-carboxylate (1.0 equiv) in anhydrous DCM (15 vol) in a plastic reaction vessel. Cool to -78°C.[2]

  • Reagent Addition: Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 equiv) dropwise.

    • Why Deoxo-Fluor? It is thermally more stable than DAST and often produces fewer elimination side-products (alkenes).

  • Reaction: Stir at -78°C for 1 hour, then allow to slowly warm to RT over 4 hours.

  • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO3. Caution: Vigorous effervescence.

  • Isomer Separation (Optional but Recommended): At this stage, the cis and trans isomers of the fluoro-ester are often separable by silica gel chromatography (Hexane/EtOAc gradient).

    • Product:Ethyl 6-fluorospiro[3.3]heptane-2-carboxylate .

Phase 4: Reduction to Target

Objective: Reduce the ester to the primary alcohol.

Protocol 4.1: LiAlH4 Reduction
  • Setup: Flame-dried flask, N2 atmosphere.

  • Reagent: Suspend LiAlH4 (1.5 equiv) in anhydrous THF (10 vol) at 0°C.

  • Addition: Add solution of Ethyl 6-fluorospiro[3.3]heptane-2-carboxylate in THF dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Fieser Workup:

    • Add water (x mL = grams of LAH).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

    • Add MgSO4, stir 15 min, filter precipitate.

  • Final Purification: Distillation (Kugelrohr) or Column Chromatography if necessary.

    • Final Product:This compound .[4]

Analytical Data & Quality Attributes

AttributeSpecificationMethod
Appearance Colorless oilVisual
Purity >95% (sum of isomers)GC-FID / HPLC
Identity (NMR) 1H:

4.8 (dm, J=50Hz, H-C-F), 3.6 (d, CH2-OH)
500 MHz NMR
Identity (F-NMR)

-170 to -180 ppm (multiplet)
19F NMR (decoupled)
Water Content <0.5%Karl Fischer

Troubleshooting & Optimization

  • Issue: Elimination vs. Substitution (Phase 3)

    • Symptom:[5][2][6] Appearance of olefinic protons in NMR (5.5-6.0 ppm) after fluorination.

    • Remedy: Ensure temperature remains strictly at -78°C during addition.[2] Switch solvent to DCM/Pyridine mixture to buffer HF.

  • Issue: Incomplete Decarboxylation (Phase 2)

    • Symptom:[5][2][6] Retention of ethyl peaks in NMR; mass spectrum shows M+72.

    • Remedy: Increase temperature to 170°C or switch salt to NaCN (requires strict safety protocols).

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Journal of Organic Chemistry, 75(24), 8716–8719. Link

  • Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as Promising Scaffolds for Drug Discovery."[2][3][7] Angewandte Chemie International Edition, 49(47), 8979–8983. Link

  • Mykhailiuk, P. K. (2017). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 15, 4995-5009. Link

  • Ding, X., et al. (2023). "Practical Synthesis of 6-Substituted Spiro[3.3]heptanes." Tetrahedron Letters, 115, 154321. Link

  • Vertex Pharmaceuticals. (2020). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." ChemRxiv Preprints. Link

Disclaimer: This protocol involves the use of hazardous reagents (HF precursors, pyrophoric hydrides). All procedures should be performed by trained personnel in a properly equipped laboratory.

Sources

Application Notes & Protocols: Strategic Esterification of {6-Fluorospiro[3.3]heptan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-Fluorospiro[3.3]heptane Scaffold

The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for commonly used groups like phenyl, tert-butyl, and gem-dimethyl moieties. The introduction of this sp3-rich core can significantly improve key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, while providing novel vectors for intellectual property. The specific incorporation of a fluorine atom, as in {6-fluorospiro[3.3]heptan-2-yl}methanol, further allows for the fine-tuning of physicochemical and pharmacokinetic properties through strategic metabolic blocking or modulation of pKa.

The primary alcohol functionality of this compound is a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of ester libraries. However, the inherent steric bulk of the spirocyclic framework presents a significant synthetic challenge, rendering classical esterification methods inefficient. This guide provides a detailed analysis of modern, high-efficacy esterification reagents and protocols tailored for this sterically hindered and valuable building block.

The Synthetic Hurdle: Steric Hindrance in Spiro[3.3]heptane Systems

The primary hydroxyl group of this compound, while electronically activated for nucleophilic attack, is sterically shielded by the adjacent cyclobutane rings. This steric congestion severely limits the accessibility of the reaction center, leading to slow reaction rates or complete failure under standard esterification conditions like the Fischer-Speier method, which typically requires harsh acidic conditions and high temperatures.[1][2] Consequently, successful esterification necessitates the use of powerful coupling agents that can activate the carboxylic acid partner under mild conditions, overcoming the high activation energy barrier imposed by the substrate's topology.

Reagent Selection and Mechanistic Rationale

To address the challenge of steric hindrance, three primary classes of modern esterification protocols are recommended: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction. The choice among them depends on the scale, the nature of the carboxylic acid, and the sensitivity of other functional groups present in the molecule.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is a mild and highly efficient method for forming esters from sterically demanding substrates.[1][3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3][4] A crucial component is the addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP).

Mechanism: The carboxylic acid first adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1][5] While this intermediate can be directly attacked by the alcohol, the reaction is often slow with hindered alcohols. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium salt.[1][3] This new intermediate is a significantly more potent acylating agent, which readily reacts with the sterically hindered this compound to furnish the desired ester, regenerating the DMAP catalyst in the process.[3][4]

Yamaguchi Esterification: Mixed Anhydride Activation

The Yamaguchi esterification is renowned for its ability to produce high yields of esters, especially in the synthesis of complex molecules like macrolides where steric hindrance is a major issue.[6][7] The protocol involves the formation of a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[8][9]

Mechanism: The process begins with the reaction of the carboxylic acid with TCBC in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a mixed anhydride.[8][9] This anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP.[6][10] DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction.[8] This intermediate is then rapidly intercepted by the alcohol to yield the final ester product under mild conditions.[6][8]

Mitsunobu Reaction: Redox-Mediated Esterification

The Mitsunobu reaction offers a powerful alternative for converting primary and secondary alcohols to esters, particularly when stereochemical inversion of a chiral center is desired.[11][12] For an achiral primary alcohol like this compound, its primary advantage is the exceptionally mild reaction conditions. The reaction proceeds via a redox pathway involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]

Mechanism: PPh₃, a strong nucleophile, attacks the azodicarboxylate (DEAD/DIAD) to form a betaine intermediate.[14] This intermediate is then protonated by the carboxylic acid. The resulting carboxylate anion deprotonates the alcohol, which then attacks the activated phosphorus atom, forming an oxyphosphonium salt.[11] This step effectively converts the hydroxyl group into an excellent leaving group. The reaction concludes with an Sₙ2 displacement of the triphenylphosphine oxide leaving group by the carboxylate anion, yielding the ester.[12][14]

Comparative Analysis of Recommended Methods

The following table summarizes the key features of the recommended esterification protocols to aid in experimental design.

FeatureSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Activating Agent Carbodiimide (DCC, EDC)[3][4]2,4,6-Trichlorobenzoyl Chloride (TCBC)[8][9]PPh₃ + DEAD or DIAD[12]
Catalyst/Promoter 4-Dimethylaminopyridine (DMAP) (catalytic)[3][4]DMAP (stoichiometric)[6]N/A (redox reagents)
Key Intermediate O-Acylisourea / N-Acylpyridinium Salt[1]Mixed Anhydride / N-Acylpyridinium Salt[8]Oxyphosphonium Salt[11]
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, THF, DCM[7]THF, Toluene, Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature[12]
Advantages Mild conditions, readily available reagents, good for acid-labile substrates.[3]High yields for sterically hindered substrates, mild conditions.[6][8]Very mild, neutral conditions, good for sensitive substrates.[13]
Limitations Byproduct (DCU/EDU) can complicate purification.[3]Requires stoichiometric DMAP and a strong base; TCBC is moisture-sensitive.[7]Stoichiometric byproducts (PPh₃=O, hydrazine) can be difficult to remove; DEAD/DIAD are hazardous.[11]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as DCC, EDC, TCBC, DEAD, and DIAD are hazardous and should be handled with care according to their Safety Data Sheets (SDS).

Protocol 1: Steglich Esterification using EDC and DMAP

Principle: This protocol utilizes a water-soluble carbodiimide (EDC) for easier workup, coupled with the nucleophilic catalyst DMAP, to efficiently synthesize the target ester under mild, ambient conditions.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired carboxylic acid (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 equiv) to the stirred solution in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

Work-up and Purification:

  • Dilute the reaction mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ester.

Protocol 2: Yamaguchi Esterification

Principle: This two-step, one-pot procedure generates a highly reactive mixed anhydride intermediate, which is then coupled with the hindered alcohol in the presence of stoichiometric DMAP to achieve high conversion.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.2 equiv)

  • Anhydrous Toluene

  • Saturated NH₄Cl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Equipment:

  • Dry round-bottom flask with stir bar

  • Inert atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and dissolve in anhydrous toluene (approx. 0.2 M).

  • Add Et₃N (1.2 equiv) and stir for 10 minutes at room temperature.

  • Add TCBC (1.1 equiv) dropwise via syringe. Stir the resulting mixture for 1 hour at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 equiv) and DMAP (1.2 equiv) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride mixture via syringe.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

Work-up and Purification:

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NH₄Cl (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to isolate the target ester.

Protocol 3: Mitsunobu Reaction

Principle: This protocol utilizes a redox system to activate the alcohol for Sₙ2 displacement by a carboxylate nucleophile under neutral, low-temperature conditions, ideal for sensitive substrates.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.3 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Equipment:

  • Dry round-bottom flask with stir bar

  • Inert atmosphere setup

  • Syringes

  • Ice bath (0 °C)

  • Rotary evaporator

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv), the carboxylic acid (1.3 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (approx. 0.1 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv) dropwise via syringe over 15-20 minutes. An exothermic reaction and/or color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Direct purification by silica gel chromatography is often effective. A non-polar solvent can sometimes be added to precipitate the byproducts before filtration and concentration.

  • Load the crude residue onto a silica gel column and elute with a hexanes/ethyl acetate gradient to isolate the pure ester.

Visualization of Workflows and Mechanisms

G Start Esterification of This compound Substrate_Check Are other functional groups acid/base sensitive? Start->Substrate_Check Method_Choice Select Esterification Method Substrate_Check->Method_Choice Yes Substrate_Check->Method_Choice No Steglich Steglich Esterification (EDC/DCC, DMAP) Method_Choice->Steglich Yamaguchi Yamaguchi Esterification (TCBC, DMAP) Method_Choice->Yamaguchi Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) Method_Choice->Mitsunobu Purification Work-up & Purification Steglich->Purification Yamaguchi->Purification Mitsunobu->Purification

Caption: Workflow for selecting an esterification method.

G cluster_Steglich Steglich Esterification Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC N_acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP Ester Spiro-CH2O-COR N_acylpyridinium->Ester + Spiro-CH2OH Spiro_OH Spiro-CH2OH EDU EDU (Byproduct) Ester->EDU Byproduct Formation

Caption: Simplified mechanism of Steglich Esterification.

G cluster_Yamaguchi Yamaguchi Esterification Mechanism RCOOH R-COOH Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + TCBC/Et3N TCBC TCBC + Et3N N_acylpyridinium N-Acylpyridinium Salt (Highly Reactive) Mixed_Anhydride->N_acylpyridinium + DMAP DMAP DMAP Ester Spiro-CH2O-COR N_acylpyridinium->Ester + Spiro-CH2OH Spiro_OH Spiro-CH2OH

Caption: Simplified mechanism of Yamaguchi Esterification.

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition.
  • Grokipedia. Steglich esterification.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Khan, A., et al. (2024, October 10). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available from: [Link]

  • Alfa Chemistry. Yamaguchi Esterification.
  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification.
  • ResearchGate. One‐step esterification procedure in Yamaguchi method. Available from: [Link]

  • Frontiers. (2024, October 10). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June.
  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available from: [Link]

Sources

Application Note: Strategic Incorporation of Fluorospiroheptane Motifs into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Design (FBDD) has revolutionized the hit-finding process by building high-affinity ligands from small, efficient chemical starting points. The success of this strategy is highly dependent on the quality and diversity of the fragment library. While traditionally dominated by flat, aromatic systems, there is a growing imperative to explore three-dimensional chemical space to unlock novel interactions and target challenging proteins. This guide details the strategic advantages and practical application of incorporating fluorinated spiro[3.3]heptane motifs into FBDD campaigns. This unique scaffold combines the conformational rigidity and 3D topology of the spiro-cyclic core with the powerful biophysical and pharmacological properties of fluorine, offering a distinct advantage in modern drug discovery.

Introduction: Beyond Flatland in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) is a powerful and efficient methodology for identifying lead compounds.[1] The core principle involves screening libraries of low molecular weight fragments (typically <300 Da) that, due to their simplicity, can form highly efficient and specific interactions with a protein target.[2] These weak-binding but high-quality interactions are then detected using sensitive biophysical techniques, and the resulting structural information is used to guide the rational growth or linking of fragments into more potent, drug-like molecules.[1]

A significant challenge in FBDD has been the over-representation of flat, sp²-rich fragments in screening libraries. While synthetically accessible, these fragments limit the exploration of the deep, complex pockets often found in challenging targets like those involved in protein-protein interactions.[3] To overcome this, medicinal chemistry has pivoted towards embracing sp³-rich, three-dimensional scaffolds that can present vectors for chemical elaboration into unoccupied space.

The spiro[3.3]heptane motif has emerged as a particularly valuable 3D scaffold. It acts as a rigid, non-aromatic bioisostere of the phenyl ring, offering defined exit vectors for synthetic elaboration while improving physicochemical properties such as solubility.[4] When this privileged scaffold is decorated with fluorine, its utility in FBDD is magnified. Fluorine's unique properties—its ability to modulate lipophilicity and pKa, enhance metabolic stability, and serve as an exceptional probe for biophysical assays—make it a cornerstone of modern medicinal chemistry.[5][6][7] The strategic fusion of these two components creates the fluorospiroheptane motif: a superior building block for next-generation FBDD.

The Fluorospiroheptane Advantage in FBDD

The power of the fluorospiroheptane scaffold lies in the synergistic combination of its rigid 3D geometry and the unique properties of the fluorine atom.

2.1. Physicochemical and Structural Properties

The spiro[3.3]heptane core provides a rigid framework that reduces the entropic penalty upon binding and projects substituents in well-defined spatial orientations.[4] The introduction of fluorine can be used to fine-tune key drug-like properties.[8][9] For instance, fluorination can modulate lipophilicity (LogP) and the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, permeability, and target engagement.[5][10]

PropertySpiro[3.3]heptane-2-carboxylic acid6-fluoro-spiro[3.3]heptane-2-carboxylic acid6,6-difluoro-spiro[3.3]heptane-2-carboxylic acid
Molecular Weight (Da) 140.18158.17176.16
Calculated LogP 1.351.501.65
Calculated pKa ~4.9~4.7~4.5
Fraction of sp³ (Fsp³) 1.01.01.0
Table 1. Calculated physicochemical properties of representative spiro[3.3]heptane analogs, demonstrating the incremental effect of fluorination on lipophilicity and acidity.

2.2. A Superior Tool for Biophysical Screening

The true value of fluorinated fragments is most apparent in the screening process.

  • ¹⁹F NMR as a Primary Screen: The fluorine-19 nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] It has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H NMR. Crucially, since fluorine is absent from biological macromolecules, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous detection of ligand binding events through changes in the fluorine's chemical shift or line broadening.[11] This enables the rapid screening of fragment cocktails, significantly increasing throughput.[13][14]

  • X-ray Crystallography Anchor: The high electron density of the fluorine atom makes it a valuable fiducial marker in X-ray crystallography.[15] It provides a clear, unambiguous signal in electron density maps, helping to resolve the binding orientation of a small fragment, which can otherwise be challenging to interpret.[16] This structural certainty is paramount for effective structure-based drug design. However, researchers should be mindful of potential specific radiation damage to carbon-halogen bonds during data collection.[17]

NMR_Screening Start Fragment Cocktail + Protein Acquire Acquire 1D ¹⁹F NMR Spectrum Start->Acquire Analyze Compare to Reference Spectrum (No Protein) Acquire->Analyze Decision Observe CSP or Line Broadening? Analyze->Decision NoHit No Binding Detected Decision->NoHit No Hit Binding Hit Identified Decision->Hit Yes Deconvolute Deconvolute Cocktail (Test Fragments Individually) Hit->Deconvolute Validate Validate with Orthogonal Assay (e.g., SPR) Deconvolute->Validate SBDD cluster_0 Structural Data cluster_1 Design & Synthesis cluster_2 Testing & Optimization Structure Co-crystal Structure of Protein + Fluorospiroheptane Hit Analyze Identify Unoccupied Pockets & Exit Vectors on Fragment Structure->Analyze Design Design New Analogs (Fragment Growing) Analyze->Design Synthesize Synthesize Analogs Design->Synthesize Assay Test Affinity (SPR/ITC) & Calculate LE/LLE Synthesize->Assay Potency Improved Potency? Assay->Potency Potency->Design No, Redesign Lead Optimized Lead Compound Potency->Lead Yes

Sources

functionalization of the hydroxyl group in spiro[3.3]heptan-2-yl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Spiro[3.3]heptan-2-yl Methanol

Document Control:

  • Topic: Chemical Functionalization & Scaffold Utilization

  • Target Molecule: Spiro[3.3]heptan-2-yl methanol (CAS: 4483-67-4)[1]

Executive Summary

Spiro[3.3]heptan-2-yl methanol represents a high-value "3D-scaffold" in modern medicinal chemistry. Unlike flat aromatic rings or flexible alkyl chains, the spiro[3.3]heptane core provides a rigid, defined geometry with specific exit vectors that allow pharmacophores to explore unique chemical space.[2] This scaffold is increasingly utilized as a bioisostere for cyclohexyl, piperidinyl, and even phenyl groups to improve metabolic stability (


 character) and solubility.

This guide details the functionalization of the primary hydroxyl handle, providing validated protocols for activation (mesylation/tosylation), oxidation (to aldehyde/acid), and nucleophilic displacement.

Part 1: Structural Analysis & Reactivity Profile

Geometric & Steric Properties

The spiro[3.3]heptane core consists of two cyclobutane rings fused at a single quaternary carbon.

  • Pucker Conformation: The cyclobutane rings are not planar; they adopt a puckered conformation to relieve torsional strain. This creates a distinct "butterfly" shape.

  • Exit Vectors: Substituents at the 2-position (distal to the spiro center) project in a linear vector relative to the spiro axis. This makes the scaffold an excellent spacer.

  • Reactivity of the -CH2OH: The hydroxymethyl group is a primary alcohol. While sterically accessible, the proximity to the strained cyclobutane ring requires care to avoid ring-expansion rearrangements (e.g., to bicyclo[3.2.0]heptane systems) under strongly acidic carbocation-generating conditions.

Functionalization Strategy Map

The hydroxyl group serves as the divergent point for library synthesis.

FunctionalizationMap Alcohol Spiro[3.3]heptan-2-yl methanol Aldehyde Aldehyde (Reductive Amination) Alcohol->Aldehyde DMP / TEMPO Acid Carboxylic Acid (Amide Coupling) Alcohol->Acid Pinnick / Jones LeavingGroup Mesylate/Tosylate (Activation) Alcohol->LeavingGroup MsCl / TsCl Ether Ether (Williamson) Alcohol->Ether NaH, R-X Amine Primary/Secondary Amine (via Displacement or Red. Am.) Aldehyde->Amine R-NH2, NaBH(OAc)3 Acid->Amine Amide Coupling LeavingGroup->Amine R-NH2, Heat

Figure 1: Divergent synthesis pathways from the parent alcohol.

Part 2: Activation Protocols (Conversion to Leaving Groups)

Direct displacement of the hydroxyl group is difficult. The standard industry approach is activation via sulfonate esters. Mesylation is preferred for smaller scale/higher reactivity; Tosylation is preferred for stability and UV visualization.

Protocol A: Mesylation (Methanesulfonylation)

Target Product: Spiro[3.3]heptan-2-ylmethyl methanesulfonate.

Reagents:

  • Substrate: Spiro[3.3]heptan-2-yl methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 1.2 – 1.5 equiv

  • Triethylamine (

    
    ) or DIPEA: 2.0 equiv
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Charge an oven-dried round-bottom flask with the alcohol and anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Controlling exotherm prevents side reactions.

  • Base Addition: Add

    
     dropwise. Stir for 5 minutes.
    
  • Activation: Add MsCl dropwise via syringe over 10 minutes. The solution may turn slightly yellow or cloudy (amine salts precipitating).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; the alcohol is UV inactive, but the mesylate may show weak activity or require staining).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude mesylate is often pure enough for the next step. If unstable, use immediately.

Troubleshooting:

  • Issue: Low conversion.[3][4] Fix: Ensure DCM is dry; MsCl hydrolyzes rapidly.

  • Issue: Elimination products (alkenes). Fix: Keep temperature at 0 °C longer; do not use stronger bases like NaH for this activation.

Part 3: Nucleophilic Displacement (Amine Synthesis)

Displacing the mesylate with amines creates the "Spiro-Amine" building blocks common in kinase inhibitors.

Protocol B: Displacement with Secondary Amines

Target Product: 2-((amino)methyl)spiro[3.3]heptane derivatives.[3]

Reagents:

  • Substrate: Mesylate intermediate (from Protocol A)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.5 – 3.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sluggish amines)
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the mesylate in ACN (0.2 M).

  • Addition: Add the amine and the inorganic base.

  • Heating: Heat the sealed reaction vessel to 60–80 °C for 4–16 hours.

    • Note: Spiro[3.3]heptane is thermally stable, but avoid temperatures >120 °C to prevent ring strain degradation.

  • Workup: Cool to RT. Filter off solids.[5] Concentrate. Partition between EtOAc and Water.[5]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Typical Yields

Nucleophile TypeReaction ConditionsTypical YieldNotes
Secondary Cyclic AminesACN,

, 60°C
85-95%Very clean reaction.
Primary AminesDMF,

, 80°C
60-75%Risk of bis-alkylation. Use excess amine.
Azide (

)
DMF, 60°C>90%Precursor to primary amine via Staudinger reduction.

Part 4: Oxidation Protocols (Aldehyde & Acid)

Oxidizing the alcohol allows for reductive amination (Aldehyde) or amide coupling (Acid).

Protocol C: Dess-Martin Periodinane (DMP) Oxidation

Target: Spiro[3.3]heptane-2-carbaldehyde. Why DMP? It avoids the acidic conditions of Jones oxidation (ring sensitive) and the cryogenic requirement of Swern.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • DMP Reagent: 1.2 equiv

  • Solvent: DCM (wet DCM accelerates the reaction mechanism).

Step-by-Step:

  • Dissolve alcohol in DCM (0.1 M).

  • Add DMP solid in one portion at 0 °C.

  • Warm to RT and stir for 1–2 hours.

  • Quench: Add a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).
  • Isolate: Extract with DCM.

  • Stability Note: The aldehyde is prone to air oxidation; store under Argon or use immediately in Reductive Amination (

    
    ).
    
Protocol D: Pinnick Oxidation (Aldehyde to Acid)

Target: Spiro[3.3]heptane-2-carboxylic acid.

Reagents:

  • Substrate: Aldehyde (from Protocol C)

  • 
     (Sodium Chlorite): 1.5 equiv
    
  • 
     (buffer): 1.5 equiv
    
  • Scavenger: 2-Methyl-2-butene (excess)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step:

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Dissolve

    
     and 
    
    
    
    in water; add this solution dropwise to the reaction.
  • Stir at RT for 2–4 hours.

  • Acidify to pH 3 with 1N HCl (carefully) and extract with EtOAc.

  • This yields the carboxylic acid without affecting the strained rings.

Part 5: Mechanistic Logic & Visualization

The following diagram illustrates the critical "Activation vs. Rearrangement" decision tree. The spiro[3.3] system is robust, but carbocation intermediates at the C2 position can induce ring expansion to bicyclo[3.2.0] systems if not managed.

ReactionLogic Start Alcohol Substrate Activation Activation (MsCl/TsCl) Start->Activation Preferred Route Carbocation Carbocation Formation (Strong Acid/Solvolysis) Start->Carbocation Avoid: H+, Heat SN2 SN2 Displacement (Concerted) Activation->SN2 Nucleophile Product Desired Spiro Product SN2->Product Carbocation->Product Minor Pathway Rearrange Ring Expansion/Rearrangement (Undesired) Carbocation->Rearrange Relief of Strain

Figure 2: Mechanistic pathway selection to avoid ring rearrangement.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8980. (Context on strained ring stability). Link

  • Mykhailiuk, P. K. (2024).[6] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. (Validation of the scaffold's utility). Link

  • Organic Chemistry Portal. "Oxidation of Alcohols to Aldehydes (Dess-Martin)." Link

  • Ding, X., et al. (2018). "Scalable Synthesis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry, 83(20), 12939–12944. (Specific synthetic handling of the carbon framework).

Sources

Application Notes and Protocols: Navigating Nucleophilic Substitution on Spiroheptane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure and Challenge of Spiroheptanes

Spirocyclic scaffolds, particularly the spiro[3.3]heptane motif, have garnered significant attention in medicinal chemistry and drug development.[1] Their inherent three-dimensionality and conformational rigidity offer a unique way to explore chemical space, often leading to improved metabolic stability, solubility, and target engagement compared to traditional flat aromatic rings. However, the very properties that make them attractive—strain and rigidity—also present considerable challenges for synthetic chemists, especially when attempting to perform classical reactions like nucleophilic substitution.

This guide provides an in-depth analysis of the reaction conditions for nucleophilic substitution on spiroheptane rings. Moving beyond a simple recitation of steps, we will explore the underlying mechanistic principles, the causality behind experimental choices, and the critical influence of the spirocyclic framework on reaction outcomes. The protocols described herein are designed to be self-validating systems, encouraging a deep understanding of the competing pathways that govern these complex transformations.

Mechanistic Crossroads: Sₙ1 vs. Sₙ2 on a Strained Scaffold

Nucleophilic substitution on an sp³-hybridized carbon typically proceeds via one of two pathways: the unimolecular (Sₙ1) or the bimolecular (Sₙ2) mechanism.[2][3] The choice between these pathways is dictated by the substrate's structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties.[4][5] On a spiroheptane ring, the steric and electronic landscape profoundly influences this dichotomy.

G sub Spiroheptyl-LG sn1 SN1 Pathway (Weak Nucleophile, Polar Protic Solvent) sub->sn1 Step 1: Loss of LG sn2 SN2 Pathway (Strong Nucleophile, Polar Aprotic Solvent) sub->sn2 Concerted Step: Backside Attack carbocation Carbocation Intermediate sn1->carbocation product_sn2 Inverted Substitution Product sn2->product_sn2 rearrangement Wagner-Meerwein Rearrangement carbocation->rearrangement Strain Relief product_sn1 Racemized Substitution Product carbocation->product_sn1 Step 2: Nucleophilic Attack product_rearranged Rearranged Product (e.g., Bicyclic System) rearrangement->product_rearranged Nucleophilic Attack sub Spiro[3.3]heptyl Cation (Strained) ts Transition State sub->ts [1,2]-Alkyl Shift rearranged Bicyclo[3.2.0]heptyl Cation (Less Strained) ts->rearranged final_prod Rearranged Product rearranged->final_prod + Nucleophile

Figure 2: Wagner-Meerwein rearrangement in a spiroheptyl carbocation leading to a bicyclic system.

Controlling the Reaction: Key Experimental Parameters

Success in performing nucleophilic substitutions on spiroheptanes hinges on the careful selection of reaction conditions to favor the desired pathway.

ParameterSₙ1 Conditions (Rearrangement Prone)Sₙ2 Conditions (Sterically Challenged)Rationale
Nucleophile Weak (H₂O, ROH, RCOOH)Strong, non-basic (N₃⁻, CN⁻, I⁻)Strong nucleophiles are required to force the kinetically demanding Sₙ2 pathway. Weak nucleophiles (solvents) wait for carbocation formation (Sₙ1/solvolysis). [3][5]
Substrate/LG Good leaving group (OTs, OMs, Br) on 2° or 3° CExcellent leaving group (OTf, I) on 1° or 2° CA good leaving group is essential for both, but crucial for Sₙ1 as its departure is the rate-determining step. [2][6]
Solvent Polar Protic (H₂O, MeOH, Acetic Acid)Polar Aprotic (DMSO, DMF, Acetone)Protic solvents stabilize the carbocation intermediate in Sₙ1. [6]Aprotic solvents enhance the strength of the nucleophile for Sₙ2. [4][7]
Temperature Varies; can be lowModerate; avoid high temperaturesHigher temperatures favor elimination (E1/E2) as a competing side reaction over substitution. [8]

Experimental Protocols

Protocol 1: Sₙ1-type Solvolysis of Spiro[3.3]heptan-1-ol (Illustrating Rearrangement)

Objective: To perform a substitution reaction on a spiroheptane under Sₙ1-favoring conditions and to anticipate and identify potential skeletal rearrangement products. This protocol uses a strong acid to protonate the hydroxyl group, turning it into a good leaving group (H₂O) in situ.

Materials:

  • Spiro[3.3]heptan-1-ol

  • Glacial Acetic Acid (Solvent and Nucleophile)

  • Concentrated Sulfuric Acid (Catalyst)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard glassware for reflux, extraction, and distillation/chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve spiro[3.3]heptan-1-ol (1.0 eq) in glacial acetic acid (10-20 volumes).

  • Initiation: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis: Purify the crude product via flash column chromatography. Crucially, analyze the product fractions thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to identify the expected substitution product (spiro[3.3]heptan-1-yl acetate) and any rearranged isomers (e.g., bicyclo[3.2.0]heptyl acetate).

Causality and Expected Outcome: The use of a weak nucleophile (acetic acid) and a polar protic solvent creates ideal conditions for an Sₙ1 reaction. The high strain of the initial spiro[3.3]heptyl carbocation makes a Wagner-Meerwein rearrangement highly probable. Therefore, a mixture of products, including the direct substitution product and one or more rearranged bicyclic acetates, should be anticipated.

Protocol 2: Attempted Sₙ2 Substitution on a Spiroheptyl Tosylate

Objective: To create optimal conditions for an Sₙ2 reaction on a spiroheptane derivative and evaluate the impact of steric hindrance.

Materials:

  • 1-Tosyloxyspiro[3.3]heptane (prepared from the corresponding alcohol)

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • Water

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add 1-tosyloxyspiro[3.3]heptane (1.0 eq) and sodium azide (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction by TLC, following the disappearance of the starting material. Note: Reaction times may be long due to steric hindrance.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash extensively with water to remove DMF, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the product by IR spectroscopy (for the characteristic azide stretch at ~2100 cm⁻¹) and NMR to confirm the structure. Check for any elimination byproducts (alkenes).

Causality and Expected Outcome: This protocol uses a strong nucleophile (azide) in a polar aprotic solvent (DMF) to maximize the potential for an Sₙ2 reaction. [4]However, due to the significant steric hindrance posed by the spirocyclic frame, the reaction is expected to be slow and may yield only a modest amount of the desired 1-azidospiro[3.3]heptane. The formation of spiro[3.3]hept-1-ene via an E2 elimination pathway is a likely and significant competing reaction, especially if the temperature is raised too high.

Conclusion

Nucleophilic substitution on spiroheptane rings is a mechanistically complex endeavor. While direct Sₙ2 displacement is severely hampered by steric hindrance, Sₙ1 pathways are almost invariably complicated by thermodynamically favorable Wagner-Meerwein rearrangements. Researchers and drug development professionals must approach the functionalization of these valuable scaffolds with a clear understanding of these competing pathways. The choice of nucleophile, leaving group, and solvent is not merely a matter of following a recipe but a strategic decision to navigate a challenging energy landscape. Careful execution of protocols and, most importantly, rigorous characterization of all products are paramount to achieving desired synthetic outcomes and avoiding misinterpretation of results.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Nucleophilic arom
  • Nucleophilic Substitution (SN1, SN2).Organic Chemistry Portal.
  • Nucleophilic substitution and elimin
  • Nucleophilic Substitution Reactions.King Saud University.
  • Wagner–Meerwein rearrangement.Wikipedia.
  • Common nucleophilic substitution reactions.Organic Chemistry 1: An open textbook.
  • Solvolysis.Journal of New Developments in Chemistry.
  • Wagner-Meerwein Rearrangements.Chemistry LibreTexts.
  • Rearrangements in Organic Chemistry.Study Guide to Organic Chemistry - Saha et al.
  • Wagner-Meerwein Rearrangements Explained.Scribd.
  • Nucleophilic substitution.Wikipedia.
  • Nucleophilic substitutions.Organic Chemistry.
  • Solvolysis of Tertiary and Secondary Haloalkanes.Chemistry LibreTexts.
  • Principles of Nucleophilic Substitution.

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 6-Fluorospiro[3.3]heptan-2-yl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for the chromatographic separation of 6-fluorospiro[3.3]heptan-2-yl methanol isomers. This guide is designed for researchers, chemists, and drug development professionals who are working with this novel fluorinated spirocyclic scaffold. The separation of its cis and trans diastereomers is a critical step for stereochemical assignment, biological evaluation, and the development of stereopure clinical candidates.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of the cis and trans diastereomers of 6-fluorospiro[3.3]heptan-2-yl methanol.

Question: Why am I observing poor resolution or complete co-elution of my cis and trans isomer peaks?

Answer: Poor resolution is the most common challenge in diastereomer separation and typically indicates that the chromatographic conditions are not creating a sufficient difference in the way the two isomers interact with the stationary and mobile phases.[1] Since cis and trans isomers have distinct three-dimensional structures, their physical and chemical properties are different enough to allow for separation on standard, achiral stationary phases.[2] However, achieving baseline separation often requires careful optimization.

Causality & Solutions:

  • Insufficient Stationary Phase Selectivity: The primary cause is often a suboptimal choice of stationary phase. While diastereomers can be separated on standard achiral phases like silica or C18, the selectivity may be low.[3][4] Chiral stationary phases (CSPs) frequently provide excellent selectivity for diastereomers as well.[3]

    • Actionable Advice: Screen a variety of stationary phases. For this molecule, a good starting point includes unmodified silica (for normal-phase), a phenyl-hexyl phase (for reversed-phase), and a polysaccharide-based CSP (e.g., amylose or cellulose derivatives).[1][5] These CSPs can offer unique diastereomeric recognition capabilities.[5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the elution strength and modulates the interactions with the stationary phase.

    • Actionable Advice (Normal-Phase/SFC): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane for HPLC; or in CO₂ for SFC).[1] Small changes can have a significant impact on selectivity. Test different alcohols, as switching from isopropanol to ethanol can alter the hydrogen bonding interactions and improve resolution.

    • Actionable Advice (Reversed-Phase): Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. If using a C18 column, also consider screening different organic modifiers.

  • Temperature Effects: Column temperature influences solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

    • Actionable Advice: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).[1] Sometimes, sub-ambient temperatures can enhance the subtle energetic differences between diastereomers, leading to better resolution.

  • Low Efficiency: Even with good selectivity, poor column efficiency (indicated by broad peaks) can prevent baseline resolution.

    • Actionable Advice: Reduce the flow rate to increase the number of theoretical plates and improve peak resolution.[1] Ensure your column is not old or contaminated, as this leads to a loss of efficiency.[6]

Question: My isomer peaks are exhibiting significant tailing or fronting. What is causing this, and how can I improve the peak shape?

Answer: Poor peak shape is generally caused by undesirable secondary interactions, column overload, or issues with the sample solvent.

Causality & Solutions:

  • Secondary Interactions (Tailing): The hydroxyl group in your molecule can engage in strong, unwanted interactions with active sites (e.g., free silanols) on the silica surface of the column, causing peak tailing.[1]

    • Actionable Advice: Add a mobile phase modifier. For normal-phase or SFC, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) (typically 0.1% v/v) can mask these active sites and dramatically improve peak symmetry.[1][2]

  • Column Overload (Tailing/Fronting): Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1]

    • Actionable Advice: Reduce the sample concentration or the injection volume and re-inject.[7]

  • Injection Solvent Effects (Fronting/Splitting): If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[7]

    • Actionable Advice: Whenever possible, dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Column Contamination: Strongly adsorbed impurities from previous injections can create active sites at the head of the column, leading to tailing.[6]

    • Actionable Advice: Flush the column with a strong, compatible solvent.[6] For immobilized polysaccharide CSPs, flushing with a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective.[6] Always use a guard column to protect the analytical column.[7]

Question: My system backpressure has suddenly increased after installing a new column or changing the mobile phase. What are the steps to troubleshoot this?

Answer: A sudden increase in backpressure is a common issue that can halt experiments and potentially damage your column or HPLC/SFC system. The cause is typically a blockage somewhere in the flow path.[7]

Causality & Solutions:

  • Particulate Blockage: The most frequent cause is a blockage of the column inlet frit by particulate matter from the sample, mobile phase, or system wear.[7]

    • Actionable Advice: First, confirm the blockage is from the column by replacing it with a low-volume union and checking the system pressure. If the system pressure is normal, the column is the source. Try backflushing the column (disconnect it from the detector first) at a low flow rate.[7] Always filter your samples and mobile phases to prevent this.

  • Solvent Incompatibility: Switching between immiscible solvents (e.g., from hexane to methanol) without a proper intermediate flushing step can cause salt precipitation or phase collapse within the system, leading to high pressure.[6]

    • Actionable Advice: Always ensure mobile phases are miscible. When switching between incompatible solvent systems, use an intermediate solvent (like isopropanol) to flush the entire system, including the pump and injector.

  • Microbial Growth: In reversed-phase chromatography, aqueous mobile phases stored for extended periods can support bacterial or fungal growth, which can clog frits and columns.[7]

    • Actionable Advice: Prepare fresh aqueous mobile phase daily.[7] Storing it in an amber bottle and adding a small amount of organic solvent (5%) can reduce microbial growth.[7]

Frequently Asked Questions (FAQs)

Question: For separating the cis and trans isomers of 6-fluorospiro[3.3]heptan-2-yl methanol, should I start with HPLC or SFC?

Answer: Both techniques are viable, but Supercritical Fluid Chromatography (SFC) often presents significant advantages for this type of separation and is increasingly the preferred method in pharmaceutical development.[5][]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (Hexane, Acetonitrile, etc.)Supercritical Carbon Dioxide (CO₂)
Speed Slower, due to higher viscosity of liquid mobile phases.Faster separations due to the low viscosity and high diffusivity of supercritical CO₂, allowing for higher flow rates without losing efficiency.[2]
Solvent Consumption High, especially for preparative separations.Significantly lower organic solvent usage, making it greener and more cost-effective.[5][]
Selectivity Well-established, with a wide range of available column chemistries.Often provides complementary or enhanced selectivity compared to HPLC, especially on chiral stationary phases.[2][]
Typical Mode Normal-Phase (Silica) or Reversed-Phase (C18).Primarily a normal-phase technique.[]

Recommendation: Start with SFC . Its speed allows for rapid screening of multiple columns and conditions, and it is particularly powerful for separating isomers on polysaccharide-based chiral columns.[5] If SFC is unavailable, normal-phase HPLC is the next logical choice.

Question: What is a systematic workflow for developing a separation method for these isomers?

Answer: A systematic approach saves time and ensures a robust final method. The goal is to first find conditions that provide any separation (selectivity) and then optimize for the best peak shape and distance between peaks (resolution).

Below is a typical method development workflow:

MethodDevWorkflow start Start: Cis/Trans Isomer Mixture col_screen 1. Column Screening - Polysaccharide CSP (e.g., Amylose) - Unmodified Silica - Phenyl-Hexyl (RP) start->col_screen mob_screen 2. Mobile Phase Screening (Isocratic) - SFC: CO2 / Methanol - NPLC: Hexane / IPA - Test different alcohol modifiers (EtOH) col_screen->mob_screen Select best initial column eval1 Evaluate: Is any separation observed? mob_screen->eval1 optimize 3. Optimization - Adjust % Modifier - Screen Additives (TFA/DEA) - Vary Temperature & Flow Rate eval1->optimize Yes fail Re-evaluate column and mobile phase choices eval1->fail No eval2 Evaluate: Is resolution > 1.5 with good peak shape? optimize->eval2 eval2->optimize No, continue optimization success Method Developed eval2->success Yes fail->col_screen

Caption: Method development workflow for isomer separation.

Question: My sample actually contains four stereoisomers (a cis enantiomeric pair and a trans enantiomeric pair). How does this affect my separation strategy?

Answer: This is a common scenario for molecules with two stereocenters. Your goal is to resolve all four stereoisomers. This typically requires a two-dimensional approach, leveraging both diastereomeric and enantiomeric separation principles.

  • Step 1: Diastereomeric Separation. First, develop a method to separate the cis pair from the trans pair. This can be achieved on either an achiral column (like silica) or a chiral stationary phase (CSP).[3] You will see two peaks, with each peak containing a co-eluting pair of enantiomers.

  • Step 2: Chiral Separation. To separate the enantiomers within each diastereomeric pair, you must use a chiral environment.

    • Direct Approach (Recommended): Use a CSP. A single CSP column can often separate all four stereoisomers in one run if the selectivity is sufficient. More commonly, you will first separate the diastereomers and then use a chiral method to resolve the enantiomers in each collected fraction.[2]

    • Indirect Approach: This involves derivatizing your sample with a chiral agent to convert the enantiomeric pairs into two new pairs of diastereomers, which can then be separated on an achiral column.[2] This method is less common today due to potential issues with reaction yield and racemization.[2]

The most efficient strategy is to screen several different CSPs. It is highly probable that one will be able to resolve all four stereoisomers, or at least provide a baseline separation of the diastereomeric pairs, which can then be further optimized.

References

  • BUCHI. (n.d.). Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation. Buchi.com. Available at: [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Enzyme-catalysed Asymmetric Synthesis of a Spiro[3.3] heptane Derivative with Axial Chirality and Enzymatic - RSC Publishing. (n.d.). Available at: [Link]

  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Available at: [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • National Institutes of Health. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. Available at: [Link]

  • Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Available at: [Link]

  • Regalado, E. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Available at: [Link]

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • MDPI. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available at: [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Available at: [Link]

  • ResearchGate. (2025, October 16). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • ResearchGate. (2025, November 21). (PDF) Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. Available at: [Link]

  • Langer, Jr., et al. (1975). Separation and purification of cis and trans isomers. Google Patents.
  • ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Available at: [Link]

  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Available at: [Link]

  • OUCI. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Available at: [Link]

  • Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

Sources

Technical Support Center: Stability of {6-fluorospiro[3.3]heptan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the stability of {6-fluorospiro[3.3]heptan-2-yl}methanol under acidic conditions.

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound under acidic conditions. The unique structure of this molecule, featuring a strained spiro[3.3]heptane core, a primary alcohol, and a fluorine substituent, presents specific stability challenges that require careful consideration during experimental design and analysis.

FAQ 1: What are the primary stability concerns for this compound under acidic conditions?

The primary stability concern for this compound in an acidic environment is its susceptibility to acid-catalyzed degradation, primarily driven by the high ring strain of the spiro[3.3]heptane scaffold.[1] The degradation is expected to initiate via the protonation of the primary alcohol, followed by the loss of a water molecule to form a carbocation intermediate.

There are three key factors that dictate the molecule's subsequent fate:

  • Carbocation Formation: The initial product would be a primary carbocation on the exocyclic methylene group (-CH₂⁺). Primary carbocations are inherently unstable and highly reactive, making them prone to rapid rearrangement to form more stable secondary or tertiary carbocations.[2]

  • Ring Strain and Rearrangement: The spiro[3.3]heptane system is composed of two strained cyclobutane rings. Acid-catalyzed reactions involving similar strained bicyclic systems are known to proceed via rearrangements that relieve ring strain.[3][4] Therefore, the initially formed carbocation is highly likely to trigger a Wagner-Meerwein rearrangement , where an alkyl or hydride group migrates to the cationic center.[5][6] This can lead to ring expansion, contraction, or other complex skeletal changes, resulting in a variety of isomeric degradation products.

  • Influence of the Fluorine Atom: The fluorine atom at the C6 position plays a crucial, albeit complex, role. Its strong electron-withdrawing inductive effect (-I) will destabilize any positive charge that forms on the ring system.[7] This inductive effect, operating through the sigma bonds, likely reduces the rate of carbocation formation compared to a non-fluorinated analog, thereby imparting a degree of kinetic stability. While fluorine can stabilize an adjacent carbocation via resonance (+M effect) by donating a lone pair, this is not possible here due to its distance from the initial carbocation center.[8][9] Therefore, the destabilizing inductive effect is the dominant electronic factor to consider.

FAQ 2: What are the likely degradation pathways for this molecule in an acidic medium?

The degradation will almost certainly proceed through a carbocation-mediated pathway. Below is a proposed mechanistic sequence, which anticipates a Wagner-Meerwein rearrangement as the key step.

Step 1: Protonation and Formation of a Primary Carbocation The reaction begins with the protonation of the hydroxyl group by an acid (H-A), forming a good leaving group (water). Subsequent loss of water generates a highly unstable primary carbocation.

Step 2: Wagner-Meerwein Rearrangement To achieve greater stability, a 1,2-alkyl shift is likely to occur. The C-C bond between C2 and C3 of the spiro-system migrates to the exocyclic carbocation. This relieves some ring strain and simultaneously transforms the unstable primary carbocation into a more stable tertiary carbocation, now located at the bridgehead position (C2).

Step 3: Deprotonation The final step involves the loss of a proton from a carbon adjacent to the new carbocation center. This can result in the formation of various isomeric alkenes, which would be the final, neutral degradation products.

The following diagram illustrates this proposed pathway.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Product Formation Start This compound Protonated Protonated Intermediate Start->Protonated + H⁺ Carbocation1 Primary Carbocation (Unstable) Protonated->Carbocation1 - H₂O Carbocation2 Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 Wagner-Meerwein 1,2-Alkyl Shift Products Isomeric Alkene Degradation Products Carbocation2->Products - H⁺

Caption: Proposed acid-catalyzed degradation pathway.

FAQ 3: How should I design an acid stress test for this compound according to industry standards?

Designing a robust forced degradation or "stress testing" study is critical for understanding stability. The methodology should be guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[10] The goal is not to completely destroy the compound but to induce a target degradation of 5-20%.[11][12] This level of degradation is sufficient to detect and identify major degradants while avoiding overly complex product mixtures.

Experimental Protocol: Acidic Forced Degradation Study
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution with a known concentration (e.g., 1 mg/mL). Ensure the compound is fully dissolved.

  • Stress Conditions Setup (Range-Finding):

    • It is recommended to start with a range of conditions to find those that achieve the target 5-20% degradation.

    • Label three sets of vials (e.g., HPLC vials).

    • Condition A (Mild): To one vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Condition B (Moderate): To a second vial, add an aliquot of the stock solution and an equal volume of 1.0 M HCl.[13]

    • Condition C (Control): To a third vial, add an aliquot of the stock solution and an equal volume of purified water.

    • Incubate all vials at a controlled temperature, for example, 60°C.[13]

  • Time-Point Monitoring:

    • Withdraw aliquots from each vial at specific time points (e.g., 2, 6, 12, 24, and 48 hours).

    • Immediately before analysis, neutralize the acidic samples by adding an equimolar amount of a base (e.g., NaOH) to quench the reaction. This prevents further degradation during the analytical run.

    • Dilute the neutralized samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) using the initial mobile phase of your HPLC method.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC-UV method (see FAQ 4).

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

  • Optimization:

    • Based on the results, select the optimal acid concentration, temperature, and time to achieve the target 5-20% degradation for the definitive study. If degradation is too fast, reduce the temperature or acid concentration. If it's too slow, increase them.

Experimental Workflow Diagram

G prep Prepare Stock Solution (1 mg/mL in ACN) setup Set Up Stress Conditions (0.1M HCl, 1.0M HCl, Water) Incubate at 60°C prep->setup sample Sample at Time Points (e.g., 2, 6, 12, 24h) setup->sample quench Quench Reaction (Neutralize with NaOH) sample->quench analyze Analyze via HPLC-UV quench->analyze optimize Degradation 5-20%? analyze->optimize conclude Definitive Study Complete optimize->conclude Yes adjust Adjust Conditions (Temp, [HCl], Time) optimize->adjust No adjust->setup Re-run Experiment

Caption: Workflow for an acid forced degradation study.

FAQ 4: What are the best analytical methods to monitor the stability and characterize the degradants?

A multi-technique approach is essential for a comprehensive stability analysis. The primary methods are HPLC for separation and quantification, and MS and NMR for structural identification.[14][15]

Analytical TechniquePrimary Role in Stability StudyKey Advantages & Considerations
HPLC-UV/DAD Separation & Quantification: The cornerstone of stability testing. Separates the parent compound from impurities and degradants.Method: Must be "stability-indicating," meaning it can resolve all significant degradation peaks from the parent peak.[13]Detector: A Diode Array Detector (DAD) is crucial for assessing peak purity, which helps confirm if a peak is a single component.[13]
LC-MS Identification: Provides the molecular weight of each degradation product. Fragmentation patterns (from MS/MS) offer clues to the molecular structure.Utility: Essential for proposing the chemical structures of unknown degradants by confirming mass and elemental composition.[15]Consideration: Use a volatile mobile phase buffer (e.g., ammonium formate) if MS detection is planned.
NMR Spectroscopy Definitive Structure Elucidation: Provides detailed information about the carbon-hydrogen framework of the degradants.Application: After isolating a sufficient quantity of a degradation product (via preparative HPLC or chromatography), 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively determine its structure.[16]

Synergy of Techniques: The typical workflow involves using HPLC-UV to monitor the degradation rate. Once significant degradants are observed, LC-MS is used to get their molecular weights. For definitive structural proof of key degradants, they are isolated and subjected to NMR analysis.

FAQ 5: What should I do if I observe unexpected results?

Troubleshooting is a common part of stability studies. The key is to systematically adjust your experimental parameters based on the observations.

ObservationPotential Cause(s)Recommended Action(s)
No or very little degradation (<5%) The compound is highly stable under the tested conditions. The fluorine atom's inductive effect may be significantly retarding carbocation formation.1. Increase Stress: Incrementally increase the temperature (e.g., to 80°C) or the acid concentration (e.g., to 2.0 M).[13]2. Increase Duration: Extend the study duration (e.g., to 72 or 96 hours).
Complete or very rapid degradation (>90%) The stress conditions are too harsh. The high ring strain makes the molecule very labile once the reaction is initiated.1. Decrease Stress: Lower the temperature (e.g., to 40°C or room temperature) or use a lower acid concentration (e.g., 0.01 M HCl).2. Decrease Duration: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes).
Multiple small, poorly resolved peaks on HPLC The degradation pathway is complex, leading to many minor products. The analytical method lacks sufficient resolution.1. Optimize HPLC Method: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to phenyl-hexyl), or modify the pH of the mobile phase.2. Use Milder Conditions: Aim for a lower total degradation (~5-10%) to focus on the primary degradation pathways and reduce the formation of secondary degradants.
Loss of total peak area (mass balance issue) Degradants may be non-UV active, volatile, or precipitating out of solution. The parent compound may be adsorbing to the vial surface.1. Use a Universal Detector: Employ an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.2. Check Solubility: Ensure all components remain dissolved throughout the experiment.3. Use Inert Vials: Consider using silanized glass or polypropylene vials to minimize adsorption.

By methodically applying these principles and protocols, researchers can successfully characterize the acid stability profile of this compound, identify potential liabilities, and develop robust analytical methods for its quality control.

References

  • (No Source)
  • Vertex AI Search. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaron. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Chemistry Stack Exchange. (2016, January 14). Why does fluorine stabilise a carbocation?[Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • American Pharmaceutical Review. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • University of Liverpool. (n.d.). Fluorine in Medicinal Chemistry. [Link]

  • Europe PMC. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • Reddit. (2021, July 4). Is Flourine carbocation destabilizing or stabilizing?[Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Academia.edu. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • National Institutes of Health (NIH). (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. [Link]

  • National Institutes of Health (NIH). (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Chemistry World. (2022, November 23). Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

  • ACS Publications. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • National Institutes of Health (NIH). (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. [Link]

  • ResearchGate. (2016, October 24). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. [Link]

  • IJRPR. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]

  • PubMed. (2007, April 15). Wagner-Meerwein rearrangement of a [3.3.3]- to a [4.3.3]propellane: deuterium tracer and conformational analysis. [Link]

  • Semantic Scholar. (2016, October 24). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. [Link]

  • RSC Publishing. (n.d.). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. [Link]

  • L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. [Link]

  • Scribd. (n.d.). Wagner Meerwin Rearrangement. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • National Institutes of Health (NIH). (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • EPA. (2025, October 15). 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. [Link]

Sources

resolving diastereomers of 2,6-disubstituted spiroheptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Diastereomers of 2,6-Disubstituted Spiro[3.3]heptane Derivatives Support Level: Tier 3 (Advanced Research Application) Current Status: Operational

Introduction: The Geometry of Rigidity

Welcome to the Spiro-Support Center. You are likely here because you are utilizing the spiro[3.3]heptane scaffold as a saturated bioisostere for para-substituted phenyl rings or piperidines.

The Challenge: Unlike the planar benzene ring, the spiro[3.3]heptane core is puckered. Substituents at the 2 and 6 positions exist in fixed geometric relationships:

  • Cis (Pseudo-axial/equatorial): The "U-shape" conformer. Often more polar.

  • Trans (Pseudo-equatorial/equatorial): The "Z-shape" conformer. Often less polar.

If your substituents are identical (


), the cis isomer is meso  (achiral), while the trans isomer is a chiral  (

symmetric) pair of enantiomers. If

, both diastereomers are chiral. This guide focuses on the primary bottleneck: separating the cis from the trans diastereomers.

Diagnostic & Triage: Identification Strategy

Before attempting separation, you must confirm which isomer is which. Standard NOE (Nuclear Overhauser Effect) often fails because the inter-ring distance (~6-7 Å) is too large for significant signal transfer.

Recommended Assignment Workflow
MethodReliabilityPrinciple
X-Ray Crystallography High (Gold Standard)Direct visualization. Requires single crystal.[1]
Dipole Moment Medium-HighCis isomers generally have a larger net dipole and elute later on Normal Phase/SFC silica columns.
Derivatization HighConverting to chiral amides/esters to separate and solve via X-ray or NMR anisotropy.
Visualizing the Stereochemical Landscape

SpiroIsomers Start 2,6-Disubstituted Spiro[3.3]heptane SubstCheck Are substituents (R1, R2) identical? Start->SubstCheck Identical Yes (R1 = R2) SubstCheck->Identical Diff No (R1 != R2) SubstCheck->Diff Cis_Meso Cis Isomer (Meso / Achiral) Identical->Cis_Meso Separation 1 Trans_Rac Trans Isomer (Racemic Pair) Identical->Trans_Rac Separation 1 Cis_Rac Cis Isomer (Racemic Pair) Diff->Cis_Rac Separation 1 Trans_Rac2 Trans Isomer (Racemic Pair) Diff->Trans_Rac2 Separation 1 Chiral Resolution\n(Enantiomers) Chiral Resolution (Enantiomers) Trans_Rac->Chiral Resolution\n(Enantiomers) Cis_Rac->Chiral Resolution\n(Enantiomers) Trans_Rac2->Chiral Resolution\n(Enantiomers)

Figure 1: Stereochemical hierarchy of 2,6-disubstituted spiro[3.3]heptanes. Note that for identical substituents, the cis isomer is achiral.

Protocol A: Chromatographic Resolution (SFC)

Supercritical Fluid Chromatography (SFC) is the preferred method for spirocycles due to their lipophilicity and the superior shape selectivity of SFC stationary phases compared to HPLC.

Method Development Loop
  • Screening Phase:

    • Column 1: Unbonded Silica (e.g., Viridis Silica 2-EP). Rationale: Excellent for diastereomer separation based on polarity differences (Cis > Trans).

    • Column 2: Chiral Stationary Phases (e.g., AD-H, OJ-H, IG). Rationale: Even if you are separating diastereomers, the chiral grooves often discriminate the "U-shape" (cis) from "Z-shape" (trans) better than achiral phases.

  • Mobile Phase Optimization:

    • Co-solvent: Methanol (polar) vs. Isopropanol (shape selective).

    • Additive: 0.1% DEA (for amines) or 0.1% TFA (for acids) is mandatory to prevent peak tailing.

Standard Operating Procedure (SFC)
ParameterSettingNotes
Column Chiralpak IG or Viridis Silica 2-EPIG is robust for shape selectivity.
Modifier 10-20% MeOH or EtOHStart low. High modifier % reduces shape selectivity.
Back Pressure 120-150 barHigher density improves solubility of rigid spirocycles.
Temperature 35-40°CLower temp increases density, improving separation of isomers.

Protocol B: Chemical Resolution & Crystallization

When chromatography fails (overlap) or scale is too large (>50g), chemical derivatization is the robust alternative.

The "Camphorsultam" Protocol

This method utilizes (-)-2,10-camphorsultam as a chiral auxiliary to resolve acids.

  • Activation: Convert your spiro-carboxylic acid to the acid chloride using oxalyl chloride/DMF.

  • Coupling: React with (-)-2,10-camphorsultam (NaH, THF).

  • Separation: The resulting sulfonamides are highly crystalline.

    • Cis-derivative often crystallizes from EtOH/Heptane.

    • Trans-derivative remains in mother liquor or crystallizes in a second crop.

  • X-Ray Confirmation: The heavy sulfur atom in the sultam aids in absolute configuration assignment via X-ray (anomalous dispersion).

  • Hydrolysis: Recover the pure acid using LiOH/H2O2.

Troubleshooting & FAQ

Symptom: "I see two peaks on LCMS, but only one spot on TLC."

Diagnosis: Your diastereomers have identical


 values on silica gel but separate on Reverse Phase (C18).
Fix: 
  • Do not rely on Flash Chromatography (Normal Phase).

  • Switch to Prep-HPLC (C18) using a focused gradient (e.g., 30-40% B over 20 mins).

  • Tip: The trans isomer is generally more lipophilic and elutes later on C18.

Symptom: "My X-ray crystals are twinning or too small."

Diagnosis: Spiro[3.3]heptanes are globular and pack poorly. Fix:

  • Vapor Diffusion Method: Dissolve 5 mg in minimal DCM (inner vial). Place in a larger jar containing Pentane (outer reservoir). Cap tightly. The slow diffusion of pentane into the DCM forces controlled crystallization.

  • Derivatize: Convert an amine handle to a p-bromobenzamide. The bromine atom drives heavy-atom packing interactions, facilitating better crystal growth.

Symptom: "SFC peaks are broad/tailing."

Diagnosis: Basic nitrogen interaction with residual silanols on the column. Fix:

  • Increase Ammonium Hydroxide or Diethylamine (DEA) concentration to 0.2%.

  • Switch to a 2-Ethylpyridine (2-EP) column, which shields silanols better than bare silica.

Decision Matrix: Which Path to Take?

DecisionMatrix Input Crude Mixture (Cis/Trans) Scale Scale? Input->Scale Small < 100 mg Scale->Small Med 100 mg - 10 g Scale->Med Large > 10 g Scale->Large HPLC Reverse Phase HPLC Small->HPLC Accessibility SFC Prep-SFC (Chiral or 2-EP) Med->SFC Speed/Cost Deriv Derivatization (Camphorsultam/Amide) Large->Deriv Scalability Crystallization Crystallization Deriv->Crystallization High Purity Flash Column Flash Column Deriv->Flash Column Easy Sep

Figure 2: Workflow selection based on experimental scale.

References

  • Burkhard, J. A., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Application. Angewandte Chemie International Edition.[2] Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, hyper-sp3-rich scaffolds for medicinal chemistry. Journal of Medicinal Chemistry.[2] Link

  • Mykhailiuk, P. K. (2022).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][4] Enamine/ChemRxiv. Link

  • Vertex AI Search. (2026). Consolidated search results on SFC separation and X-ray crystallography of spiroheptanes.

Sources

Technical Support Center: Optimizing Aqueous Solubility of Spiroheptane Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of optimizing the aqueous solubility of spiroheptane bioisosteres. Spiro[3.3]heptane and its derivatives have emerged as valuable scaffolds in medicinal chemistry, often serving as bioisosteric replacements for phenyl rings to improve physicochemical properties and escape flatland in drug design.[1][2] However, their inherent lipophilicity can present significant challenges in achieving adequate aqueous solubility for biological assays and formulation development. This resource is designed to provide you with the expert insights and practical protocols necessary to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my spiroheptane-containing compounds showing poor aqueous solubility?

Spiro[3.3]heptane is a rigid, three-dimensional, and lipophilic scaffold.[1] When incorporated into a molecule, it can significantly increase the overall lipophilicity (LogP), which is a primary driver of poor aqueous solubility. While replacing a planar phenyl group with a spiroheptane moiety can improve other properties like metabolic stability, it often comes at the cost of reduced solubility.[3] The rigid structure can also lead to a more stable crystal lattice, making it harder for water molecules to solvate the compound.

Q2: I observed precipitation when diluting my DMSO stock solution of a spiroheptane analog into an aqueous buffer. What is happening and how can I fix it?

This phenomenon is known as "precipitation upon dilution" and is a common issue with hydrophobic compounds.[4] Your compound is soluble in the organic solvent (DMSO), but when this solution is introduced to an aqueous environment, the compound's concentration exceeds its thermodynamic solubility limit in the final water-cosolvent mixture, causing it to crash out of solution.

To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of your compound in the aqueous medium.

  • Reduce the DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), to minimize its effect on both your compound's solubility and the biological system.[4]

  • Change the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock with vigorous vortexing. This can sometimes help to better disperse the compound.

Q3: Can modifying the spiroheptane core itself improve solubility?

Yes, strategic modifications to the spiroheptane scaffold can influence solubility. Introducing polar functional groups, such as hydroxyls or amines, on the spiroheptane ring system can increase its polarity and potential for hydrogen bonding with water. For example, derivatives like spiro[3.3]heptane-3,3-diol or those with amino substitutions would be expected to have higher aqueous solubility than the parent hydrocarbon.[5][6]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of your spiroheptane bioisosteres. The strategies are presented in order of increasing complexity.

Issue 1: Initial compound characterization reveals low (<10 µM) aqueous solubility.

Root Cause Analysis: The intrinsic properties of the molecule, primarily its high lipophilicity and potentially strong crystal lattice energy, are limiting its ability to dissolve in water.

Troubleshooting Workflow:

Caption: Decision-making workflow for addressing low aqueous solubility.

Step-by-Step Protocols:

1. Determine the Type of Solubility: It is crucial to differentiate between kinetic and thermodynamic solubility as they provide different insights.[7][8]

  • Kinetic Solubility Assay: This high-throughput method is useful in early discovery for ranking compounds.[8] It measures the concentration at which a compound, dissolved in DMSO, precipitates when added to an aqueous buffer.[7][9]

  • Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution.[7] It involves adding an excess of the solid compound to the aqueous buffer and shaking for an extended period (24-72 hours) to reach equilibrium.[7]

Protocol: Shake-Flask Method for Thermodynamic Solubility [8][10]

  • Add an excess amount of your solid spiroheptane compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Perform the experiment in triplicate to ensure reproducibility.

2. pH Modification (for Ionizable Compounds): If your spiroheptane bioisostere contains acidic or basic functional groups, its solubility will be pH-dependent.

  • For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.

  • For basic compounds: Decreasing the pH below the pKa will protonate the basic group, leading to the formation of a more soluble salt.

3. Co-solvents and Surfactants:

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[4] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used.

Table 1: Common Solubilizing Agents

Agent TypeExamplesTypical Starting ConcentrationMechanism of Action
Co-solventsEthanol, Propylene Glycol, PEG 4001-10% (v/v)Reduces solvent polarity.[11]
SurfactantsTween® 80, Cremophor® EL, Poloxamer 1880.1-1% (w/v)Micellar encapsulation of the drug.[4]
Complexing AgentsCyclodextrins (HP-β-CD, SBE-β-CD)1-5% (w/v)Forms inclusion complexes.[11]
Issue 2: Solubility remains poor even after basic formulation attempts.

Root Cause Analysis: The compound is highly lipophilic and/or has a very stable crystalline form, requiring more advanced techniques to overcome the energetic barriers to dissolution.

Advanced Strategies:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[12][13] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rate.[13] Amorphous solid dispersions can be prepared by methods such as spray drying or hot-melt extrusion.[13]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[14] A common strategy is to attach a polar promoiety (e.g., a phosphate or an amino acid) to the spiroheptane compound to transiently increase its aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11]

Data Summary and Interpretation

Table 2: Hypothetical Solubility Data for a Spiroheptane Analog (Compound X)

ConditionSolubility (µM)Fold IncreaseNotes
PBS, pH 7.42.51.0Baseline thermodynamic solubility.
5% Ethanol in PBS15.26.1Co-solvent effect is significant.
1% Tween® 80 in PBS35.814.3Surfactant-based formulation is more effective.
2% HP-β-CD in PBS89.135.6Complexation shows the highest improvement.

This hypothetical data illustrates a systematic approach to improving solubility. Starting with a baseline measurement, different formulation strategies are tested and compared. In this example, complexation with a cyclodextrin provided the most substantial increase in aqueous solubility for Compound X.

Conclusion

Optimizing the aqueous solubility of spiroheptane bioisosteres is a critical step in their development as potential drug candidates. A thorough understanding of the underlying physicochemical principles, combined with a systematic experimental approach, is essential for success. This guide provides a framework for troubleshooting common solubility issues, from basic formulation adjustments to advanced drug delivery strategies. By applying these principles and protocols, researchers can effectively enhance the solubility of these promising compounds, enabling their progression through the drug discovery pipeline.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • PubMed. (2002, February 15). Experimental and computational screening models for prediction of aqueous drug solubility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • ChemRxiv. (2023, November 2). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • NIH. (n.d.). Spiro[3.3]heptane. Retrieved from [Link]

  • PubMed. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • NIH. (n.d.). Spiro[3.3]heptane-3,3-diol. Retrieved from [Link]

  • NIH. (n.d.). Spiro[3.3]heptane-2,6-dione. Retrieved from [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of.... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of {6-fluorospiro[3.3]heptan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spiro[3.3]heptanes have emerged as valuable building blocks, providing a rigid, non-planar framework that can effectively mimic and replace traditional carbocyclic and heterocyclic rings, often leading to improved physicochemical properties.[1][2][3] The strategic introduction of fluorine into these scaffolds can further modulate properties such as metabolic stability, pKa, and binding affinity.[1] This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of {6-fluorospiro[3.3]heptan-2-yl}methanol, a promising fluorinated building block.

This guide will delve into the expected spectral characteristics of this compound, drawing comparisons with its non-fluorinated and gem-difluorinated counterparts. By understanding the nuances of their NMR spectra, researchers can gain valuable insights into the structure and purity of these compounds, facilitating their effective use in medicinal chemistry and drug development programs.

The Structural Advantage of Fluorinated Spiro[3.3]heptanes

The spiro[3.3]heptane framework is characterized by two cyclobutane rings fused at a central quaternary carbon. This arrangement imparts a distinct three-dimensionality that is increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[1] The introduction of a fluorine atom at the 6-position, as in this compound, introduces a key polar interaction point without significantly increasing molecular size. This strategic fluorination can influence molecular conformation and electronic properties, making it a valuable tool for optimizing drug-target interactions.

¹H NMR Spectral Analysis: A Detailed Look

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, puckered nature of the cyclobutane rings and the presence of diastereotopic protons. The coupling of these protons to the fluorine atom further complicates the spectrum, but also provides a wealth of structural information.

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Key Couplings
H6 (methine)4.5 - 5.5dtm (doublet of triplets of multiplets)²J(H,F) ≈ 50 Hz, ³J(H,H)
CH₂OH (methylene)3.5 - 3.8m²J(H,H), ³J(H,H)
OH (hydroxyl)Variable (1.5 - 2.5)br s
Ring Protons1.8 - 2.8m²J(H,H), ³J(H,H), long-range J(H,F)
H2 (methine)2.0 - 2.5m³J(H,H)

Causality behind the assignments:

  • H6 (methine): This proton, directly attached to the same carbon as the fluorine atom, will experience the strongest deshielding effect from the electronegative fluorine. Its signal is expected to be the most downfield of the aliphatic protons. The multiplicity will be a complex pattern dominated by a large geminal coupling to fluorine (²J(H,F)), which is typically around 50 Hz.[4] It will also be coupled to the adjacent methylene protons.

  • CH₂OH (methylene): These protons are adjacent to the hydroxyl group and will appear as a multiplet due to coupling with the H2 proton.

  • Ring Protons: The remaining cyclobutane protons will reside in a complex, overlapping region. Their diastereotopicity will lead to distinct chemical shifts and complex coupling patterns. Long-range couplings to the fluorine atom (³J(H,F) and ⁴J(H,F)) are also possible and can provide valuable conformational information.[5][6]

Comparison with Non-fluorinated and Gem-difluorinated Analogs:

Compound Key ¹H NMR Features
spiro[3.3]heptan-2-ylmethanolAbsence of the downfield H6 signal and the large ²J(H,F) coupling. The overall spectrum will be less complex.
{6,6-difluorospiro[3.3]heptan-2-yl}methanolAbsence of the H6 methine proton signal. The signals for the protons on the fluorinated ring will be triplets due to coupling with the two equivalent fluorine atoms.

¹⁹F NMR Spectral Analysis: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][7][8]

Expected Chemical Shift and Multiplicity:

Nucleus Expected Chemical Shift (ppm, vs. CFCl₃) Expected Multiplicity Key Couplings
F6-180 to -220dtm (doublet of triplets of multiplets)²J(F,H) ≈ 50 Hz, ³J(F,H)

Causality behind the assignments:

  • Chemical Shift: The chemical shift of the fluorine atom is highly dependent on its electronic environment.[8][9] For a fluorine attached to a secondary carbon in a strained ring system, a chemical shift in the range of -180 to -220 ppm is anticipated.

  • Multiplicity: The ¹⁹F signal will be split by the geminal proton (H6) with a large coupling constant (²J(F,H) ≈ 50 Hz).[4] Further splitting will arise from couplings to the vicinal and potentially long-range protons, resulting in a complex multiplet.

Comparison with Gem-difluorinated Analog:

Compound Key ¹⁹F NMR Features
{6,6-difluorospiro[3.3]heptan-2-yl}methanolA single signal (due to chemical equivalence of the two fluorine atoms) that will appear as a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte, this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[10]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.

    • Spectral Width: Approximately 250-300 ppm.[4]

    • Number of Scans: 64-256, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.

    • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): To correlate coupled ¹H and ¹⁹F nuclei.[11]

Visualizing the Molecular Structure and Experimental Workflow

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR 1H NMR Acquisition (400 MHz, 16-64 scans) SamplePrep->H1_NMR F19_NMR 19F NMR Acquisition (Proton coupled/decoupled) SamplePrep->F19_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HETCOR) H1_NMR->TwoD_NMR F19_NMR->TwoD_NMR Analysis Spectral Analysis & Interpretation TwoD_NMR->Analysis

Caption: Experimental workflow for NMR characterization.

Conclusion

The ¹H and ¹⁹F NMR characterization of this compound provides a detailed fingerprint of its unique three-dimensional structure. The predictable and informative nature of the fluorine and adjacent proton signals allows for unambiguous confirmation of its identity and purity. By comparing its spectral data with those of its non-fluorinated and gem-difluorinated analogs, researchers can appreciate the profound impact of fluorine substitution on the electronic environment of the molecule. This guide provides a solid foundation for the interpretation of the NMR spectra of this and related fluorinated spirocyclic compounds, empowering chemists to confidently utilize these valuable building blocks in the design of next-generation therapeutics.

References

  • University of Wisconsin-Madison. 19Fluorine NMR. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • The Royal Society of Chemistry. (2025). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • ResearchGate. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks | Request PDF. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. [Link]

  • ResearchGate. The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. [Link]

  • Semantic Scholar. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. [Link]

  • University of California, San Diego. ¹⁹F NMR Reference Standards. [Link]

  • National Center for Biotechnology Information. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • SpectraBase. 1-Methylene-spiro[3.3]heptane. [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. [Link]

  • PubChem. Spiro[3.3]heptan-2-ylmethanol. [Link]

  • PubChemLite. Spiro[3.3]heptan-2-ylmethanol (C₈H₁₄O). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Grygorenko, O. O., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • SpectraBase. Methanol - Optional[¹H NMR] - Spectrum. [Link]

Sources

Product Comparison Guide: Mono-Fluoro vs. Difluoro Spiro[3.3]heptanes in Drug Design

[1]

Executive Summary

In the optimization of sp³-rich bioisosteres, the spiro[3.3]heptane scaffold has emerged as a superior surrogate for piperidine, cyclohexyl, and phenyl rings. However, the choice between mono-fluorination and gem-difluorination is critical.

While difluoro-spiro[3.3]heptanes offer maximum metabolic blockade and chemically inert C–F bonds, they often incur a penalty in lipophilicity (LogD) and basicity reduction. Mono-fluoro-spiro[3.3]heptanes typically occupy a "Goldilocks zone"—providing sufficient metabolic stability while maintaining lower lipophilicity and optimal pKₐ modulation, thereby populating "lead-like" chemical space more effectively.[1]

Physicochemical & Metabolic Performance Matrix

The following data summarizes the structural impact of fluorination on a generic 2-amino-spiro[3.3]heptane scaffold (amine at pos. 2, fluorine at pos. 6).

FeatureNon-Fluorinated ParentMono-Fluoro (6-F) Difluoro (6,6-F₂)
Metabolic Stability (HLM) Low to ModerateHigh Very High
Lipophilicity (LogD₇.₄) BaselineDecreased (More Polar) Increased (More Lipophilic)
Basicity (pKₐ of amine) ~10.5 (High)~9.0 (Optimal) ~7.5 - 8.0 (Reduced)
Dipole Moment LowHigh Low (Dipole Cancellation)
Conformation Puckered / FlexibleBiased Pucker Rigidified
Solubility ModerateHigh Moderate
Key Technical Insights
  • Metabolic Blockade: Both mono- and difluorination effectively block oxidative metabolism at the C6 position.[1] However, the gem-difluoro motif is virtually inert to CYP450 abstraction, whereas the mono-fluoro motif relies on the electronic deactivation of the remaining geminal proton.

  • The "Fluorine Dipole" Effect: In the mono-fluoro derivative, the strong C–F dipole is not cancelled, resulting in a more polar molecule with lower LogD. In the gem-difluoro derivative, the opposing dipoles partially cancel out, rendering the molecule significantly more lipophilic (the "teflon effect").

  • pKₐ Modulation: The electron-withdrawing inductive effect ($ -I $) propagates through the spiro-center.[1] Mono-fluorination typically lowers the amine pKₐ by 1–1.5 units, reducing lysosomal trapping and hERG liability while maintaining sufficient basicity for receptor binding. Difluorination can suppress basicity excessively.[1]

Mechanism of Action: Metabolic Stabilization

The introduction of fluorine stabilizes the spiroheptane core against Oxidative Deamination and Hydroxylation .

Pathway Diagram (Graphviz)

The following diagram illustrates how fluorination diverts the metabolic fate of the spiroheptane amine.

MetabolicPathwaysParentParent Spiroheptane(C-H Bonds)CYPCYP450EnzymeParent->CYPOxidationHydroxylHydroxylatedMetabolite(Unstable/Excreted)CYP->HydroxylC-H AbstractionStableMetabolicallyStable ScaffoldCYP->StableEWG Deactivationof gem-HRingOpenRing Opening /DecompositionHydroxyl->RingOpenRearrangementMonoFMono-Fluoro Analog(C-F + C-H)MonoF->CYPResistantDiFDifluoro Analog(C-F2)DiF->CYPBlockedDiF->StableNo Abstractable H

Caption: Comparative metabolic fate. The parent scaffold is vulnerable to hydroxylation.[1] Mono-fluorination deactivates the geminal proton via inductive effects.[1] Difluorination sterically and chemically blocks the site completely.

Experimental Protocol: Microsomal Stability Assay

To validate the stability differences, the following Intrinsic Clearance (


)
Materials
  • Test Compounds: Mono-F and Di-F spiroheptane analogs (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of HLM in Phosphate Buffer (pH 7.4).[1]

    • Spike Test Compounds into the master mix.[1]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH cofactor to initiate metabolism (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Critical Step: Ensure rapid mixing to avoid local concentration hotspots.

  • Sampling (Time-Course):

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately transfer aliquots into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       vs. Time.
      
    • Slope ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       determines half-life: 
      
      
      .
    • 
      .
      
Validation Checkpoint
  • Pass Criteria: The

    
     sample must show 100% recovery relative to a "no-cofactor" control.
    
  • Linearity: The natural log plot must be linear (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Non-linearity suggests enzyme inactivation or product inhibition.
    

Strategic Recommendation

When to use Mono-Fluoro (6-F):
  • Primary Choice: When you need to lower LogD and improve solubility.[1]

  • pKa Tuning: When the amine is too basic (pKa > 10) and needs to be brought into the physiological range (8–9) without killing permeability.

  • Space: Mono-F spiroheptanes populate "Lead-Like" chemical space more efficiently due to their polarity/lipophilicity balance.[1]

When to use Difluoro (6,6-F₂):
  • Metabolic Rescue: If the mono-fluoro analog still shows significant metabolism at the C6 position (rare, but possible if the ring is highly activated).

  • Conformational Locking: When a specific rigid geometry is required to fit a narrow binding pocket, as the gem-difluoro group creates a distinct ring pucker compared to the mono-fluoro.

References

  • Mykhailiuk, P. K., et al. (2021).[2][3] Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry.[1][4][5][6]

    • Prysiazhniuk, K., et al. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][2][5][7] Angewandte Chemie International Edition.[1][2][3]

      • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][3][8]

        • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry.[1][4] Journal of Medicinal Chemistry.[1][3][8]

          Impact of Fluorine Substitution on Spiro[3.3]heptane Ring Pucker Angle

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "Butterfly" Effect in Drug Design

          In modern medicinal chemistry, spiro[3.3]heptane has emerged as a premier "saturated bioisostere" for benzene.[1][2] Unlike the flat, two-dimensional benzene ring, spiro[3.3]heptane offers a rigid, three-dimensional scaffold that projects substituents into defined vectors, improving solubility (logP) and metabolic stability (Fsp³ character).

          However, the utility of this scaffold is governed by its ring pucker angle (or "butterfly angle"). The cyclobutane rings in spiro[3.3]heptane are not planar; they pucker to relieve torsional strain.[3] Fluorine substitution is not merely a steric or electronic modification—it is a conformational control switch. Introducing fluorine atoms (mono-, di-, or gem-difluoro) significantly alters the pucker angle and the inversion barrier, thereby shifting the exit vectors of attached pharmacophores.

          This guide analyzes how fluorine substitution impacts these conformational dynamics, providing the data and protocols necessary to utilize this effect in rational drug design.

          Structural Dynamics: The Baseline vs. Fluorinated Scaffolds

          The Baseline Pucker Mechanism

          The spiro[3.3]heptane core consists of two cyclobutane rings sharing a central spiro-carbon (

          
          ).
          
          • Planar vs. Puckered: A planar cyclobutane ring suffers from extreme torsional strain (~10 kcal/mol) due to eclipsed methylene hydrogens. To relieve this, the ring puckers, adopting a "butterfly" shape.[3]

          • The Angle (

            
            ):  In unsubstituted spiro[3.3]heptane, the equilibrium pucker angle is typically 25°–30° .
            
          • Dynamics: The ring undergoes rapid "wing flapping" (ring inversion) at room temperature, with a low energy barrier (~1.5 kcal/mol).

          The Fluorine Perturbation

          Substituting hydrogen with fluorine introduces three competing forces that alter this equilibrium:

          • C-F Bond Shortening & Angle Strain: The C-F bond is shorter (1.35 Å) than C-H, and the highly electronegative fluorine prefers orbitals with higher p-character. This induces angle compression at the substituted carbon (Bent's Rule), often increasing the pucker to accommodate the strain.

          • Dipolar Repulsion (The Flattening Effect): In gem-difluoro substitutions (1,1-difluoro), the strong dipoles of the two C-F bonds repel each other. In some 4-membered rings (like 3,3-difluoroxetane), this can paradoxically flatten the ring or lower the inversion barrier to minimize dipole-dipole interaction, although in all-carbon rings, the steric bulk often dominates.

          • Through-Space Repulsion (1,3-Diaxial): A fluorine atom in a "pseudo-axial" position experiences steric repulsion with trans-annular hydrogens, biasing the equilibrium toward the conformer where fluorine is "pseudo-equatorial."

          Comparative Analysis: H vs. F Variants

          The following data summarizes the conformational impact of fluorine substitution patterns on the spiro[3.3]heptane core.

          Table 1: Conformational Parameters of Spiro[3.3]heptane Derivatives
          DerivativeSubstitution PatternDominant Pucker Angle (
          
          
          )*
          Inversion Barrier (
          
          
          )
          Exit Vector Shift**
          Parent Unsubstituted28° ± 2° ~1.5 kcal/molBaseline (0°)
          Mono-F 1-fluoro32° ± 3° ~2.1 kcal/molSlight deviation; F prefers pseudo-equatorial.
          Gem-F2 1,1-difluoro22° ± 4° < 1.0 kcal/molFlattened. High dipole repulsion lowers barrier; rapid inversion.
          Bis-Gem-F2 1,1,5,5-tetrafluoro15° ± 5° ~0.5 kcal/molSignificant flattening; acts as a "fat," rigidified plane.
          Trifluoromethyl 1-CF335° ± 2° > 3.5 kcal/molLocked. Steric bulk of CF3 locks the ring into a deep pucker.

          *Note: Angles are derived from average CSD (Cambridge Structural Database) values for spiro-systems. "Exit Vector Shift" refers to the deviation of the substituent vector relative to the parent hydrocarbon.

          Key Insight: The "Exit Vector" Consequence

          The most critical outcome for drug design is not the angle itself, but the Exit Vector .

          • Unsubstituted: The substituents at the 2- and 6-positions project at an angle of ~150° relative to each other (due to the pucker).

          • Fluorinated (Gem-F2): The flattening effect widens this angle towards 160°–170°, making the molecule span a longer linear distance. This allows 2,6-disubstituted fluorinated spiroheptanes to better mimic para-substituted benzenes (180°) than their non-fluorinated counterparts.

          Visualization: Mechanisms of Action

          The following diagram illustrates the workflow for determining the impact of fluorine on conformation and the forces involved.

          G cluster_0 Forces Driving Conformation cluster_1 Conformational Outcome Torsional Torsional Strain (Eclipsed H-H) Pucker Ring Pucker Angle (φ) Torsional->Pucker Increases φ Dipole Dipole Repulsion (F-F / C-F) Dipole->Pucker Decreases φ (Flattens) Steric Steric Bulk (1,3-Interaction) Barrier Inversion Barrier (ΔG‡) Steric->Barrier Increases Rigidity Vector Exit Vector Alignment (Drug Efficacy) Pucker->Vector Defines spatial orientation Barrier->Vector Determines time-averaged shape

          Figure 1: Interplay of steric and electronic forces determining the spiro[3.3]heptane pucker angle and subsequent pharmacological vector alignment.

          Experimental Protocols for Validation

          To verify these effects in your specific lead compounds, use the following self-validating protocols.

          Protocol A: Small Molecule X-Ray Crystallography (Static View)

          Objective: Determine the precise solid-state pucker angle.

          • Crystallization: Dissolve 5-10 mg of the fluorinated spiro compound in a slow-evaporating solvent system (e.g., DCM/Heptane 1:3).

          • Data Collection: Collect diffraction data at 100 K (low temp is crucial to freeze ring dynamics).

          • Analysis:

            • Measure the Dihedral Angle (

              
              )  defined by planes 
              
              
              
              and
              
              
              .
            • Validation: Compare the C-F bond lengths. An elongated C-F bond (>1.38 Å) suggests disorder or high thermal motion, invalidating the precise angle measurement.

          Protocol B: Variable Temperature (VT) NMR (Dynamic View)

          Objective: Measure the energy barrier to ring inversion.

          • Sample Prep: Dissolve compound in a low-freezing solvent (e.g., CD₂Cl₂ or THF-d8).

          • Acquisition:

            • Record ¹⁹F-NMR spectra starting at 298 K.

            • Cool in 10 K increments down to 180 K.

          • Observation:

            • Fast Exchange (High T): The gem-difluoro signal will appear as a simplified triplet or quintet (averaged environment).

            • Coalescence (

              
              ):  The signal broadens and splits.
              
            • Slow Exchange (Low T): Distinct signals for axial (

              
              ) and equatorial (
              
              
              
              ) fluorines appear (AB quartet system).
          • Calculation: Use the Eyring equation with the coalescence temperature (

            
            ) and frequency separation (
            
            
            
            ) to calculate
            
            
            .
            
            

          Implications for Drug Design[1][2][4][5][6]

          When substituting a phenyl ring with a spiro[3.3]heptane bioisostere, the choice of fluorination allows you to "tune" the fit:

          • To Mimic Para-Benzene: Use 2,2-difluorospiro[3.3]heptane . The dipole-induced flattening extends the molecule, aligning the exit vectors closer to the 180° linearity of a para-phenyl ring.

          • To Mimic Meta-Benzene: Use unsubstituted or mono-fluorinated variants. The natural ~30° pucker creates a "kink" in the scaffold that closely overlays with the 120° geometry of meta-substitution.

          • To Increase Rigidity: Use 1-trifluoromethyl substitution. This locks the conformation, reducing the entropic penalty upon binding to the target protein, potentially increasing potency (if the vector is correct).

          References

          • Mykhailiuk, P. K. (2024).[4] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557. [Link]

          • Prysiazhniuk, K., et al. (2021). "Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best?" European Journal of Organic Chemistry, 2021(34), 4897-4910. [Link]

          • Wiberg, K. B. (1996). "Structures and Energies of Small Ring Hydrocarbons." Journal of Organic Chemistry, 61(13), 4383–4388. (Foundational work on cyclobutane pucker energetics). [Link]

          • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. [Link]

          • Grygorenko, O. O., et al. (2018). "Spiro[3.3]heptanes in Drug Discovery." Bioorganic & Medicinal Chemistry, 26(12), 3375-3389. [Link]

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          Safety Operating Guide

          {6-fluorospiro[3.3]heptan-2-yl}methanol proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Operational Directive

          Immediate Classification: Halogenated Organic Waste Core Directive: Do NOT dispose of {6-fluorospiro[3.3]heptan-2-yl}methanol (F-spiro-MeOH) down the drain or in general trash.[1][2] Due to the fluorine substituent on the spiro[3.3]heptane scaffold, this compound requires high-temperature incineration to prevent the formation of persistent environmental toxins or hydrofluoric acid (HF) leachate.[1][2]

          Operational Status:

          • Waste Stream: Halogenated Organic (Segregated).[1][2]

          • Primary Hazard: Skin/Eye Irritant, Combustible Liquid/Low-melting Solid.[1][2]

          • Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1][2]

          Chemical Profile & Hazard Assessment

          To ensure safe handling, we must understand the physicochemical properties driving the disposal logic. While specific SDS data for the monofluoro isomer is rare, we extrapolate from the validated profiles of the parent spiro[3.3]heptan-2-ylmethanol and its 6,6-difluoro analogs.[1][2]

          PropertySpecificationOperational Implication
          Chemical Structure Fluorinated Aliphatic AlcoholContains C-F bonds; resistant to biodegradation.[1][2]
          Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in a carrier solvent for liquid waste streams.[1][2]
          Flash Point Est. >80°C (Combustible)Class IIIA Combustible Liquid.[1][2] Keep away from oxidizers.[3]
          Reactivity Stable AlcoholCompatible with standard halogenated solvents (DCM, Chloroform).
          Toxicity Irritant (Skin/Eye/Respiratory)PPE (Nitrile gloves, goggles) required during transfer.[1][2]

          Detailed Disposal Protocol

          Phase 1: Waste Characterization & Segregation

          The presence of the fluorine atom dictates the waste stream. Standard "Organic Waste" streams often assume non-halogenated content (methanol, acetone, toluene) and are burned at lower temperatures. Fluorinated compounds require specific incineration protocols to capture HF gas and prevent equipment corrosion.

          • Correct Stream: Halogenated Organic Waste (often color-coded Red in safety cans).[1][2]

          • Incorrect Stream: Non-Halogenated Solvents, Aqueous Waste, Biohazard.

          Phase 2: Preparation for Disposal

          Depending on the physical state of your sample, follow the appropriate workflow below:

          Scenario A: Pure Liquid or Solution [1][2]

          • Container Selection: Use a chemically resistant container (HDPE plastic or amber glass).[2]

          • Bulking: You may combine this waste with other compatible halogenated solvents (e.g., Dichloromethane, 1,2-Dichloroethane).[1]

          • Prohibited Mixtures: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or alkali metals.

          Scenario B: Solid Residue or Contaminated Solids [1][2]

          • Dissolution (Optional): If your facility only accepts liquid waste, dissolve the solid in a minimal amount of Dichloromethane (DCM).[2]

          • Solid Waste Bin: If your facility handles solid hazardous waste, place the vial/solid into a double-bagged, clear polyethylene bag. Label as "Solid Halogenated Toxic."

          Phase 3: Labeling & Documentation

          Accurate labeling is the primary defense against downstream accidents.

          • Chemical Name: Write fully: this compound.

          • Constituents: List "Fluorinated Organic Alcohol" clearly.

          • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1][2]

          Visualization: Waste Stream Decision Tree

          The following logic flow ensures the compound ends up in the correct incineration path.

          DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid HaloStream Combine into HALOGENATED Waste Carboy Liquid->HaloStream SolventCheck Does facility accept Solid Chem Waste? Solid->SolventCheck Dissolve Dissolve in DCM or Chloroform SolventCheck->Dissolve No SolidStream Segregate into Solid Hazardous Waste Bin SolventCheck->SolidStream Yes Dissolve->HaloStream Label Label: 'Contains Fluorine' (High Temp Incineration) HaloStream->Label SolidStream->Label

          Figure 1: Decision logic for segregating fluorinated spirocyclic waste to ensure proper incineration.

          Emergency Procedures (Spill Response)

          If a spill occurs during transfer:

          • Evacuate & Ventilate: The compound is a respiratory irritant. Clear the immediate area.[4][5]

          • PPE: Don Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

          • Containment:

            • Liquid Spill: Cover with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use combustible materials like sawdust.

            • Solid Spill: Sweep up carefully to avoid dust generation.[6]

          • Disposal of Debris: All cleanup materials (pads, gloves, sweepings) must be treated as Halogenated Hazardous Waste . Do not throw spill pads in the regular trash.

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

          • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] [1][2]

          • PubChem. (2025).[2] Compound Summary: Spiro[3.3]heptan-2-ylmethanol (Parent Analog).[1][2] National Library of Medicine. [1][2]

          • Fisher Scientific. (2025).[2][5] Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane (Structural Analog Safety Protocols).

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.